molecular formula C15H27NO2 B555698 H-beta,beta-Dicyclohexyl-DL-ala-OH CAS No. 274262-70-3

H-beta,beta-Dicyclohexyl-DL-ala-OH

Katalognummer: B555698
CAS-Nummer: 274262-70-3
Molekulargewicht: 253.38 g/mol
InChI-Schlüssel: FXYGZLPVPNAWMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-beta,beta-Dicyclohexyl-DL-ala-OH, also known as H-beta,beta-Dicyclohexyl-DL-ala-OH, is a useful research compound. Its molecular formula is C15H27NO2 and its molecular weight is 253.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-beta,beta-Dicyclohexyl-DL-ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-beta,beta-Dicyclohexyl-DL-ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3,3-dicyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYGZLPVPNAWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Steric Effects of β,β-Dicyclohexylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance in Peptide Design

In the landscape of modern drug discovery, peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by poor metabolic stability and conformational ambiguity. The introduction of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1] By moving beyond the 22 proteinogenic amino acids, scientists can precisely modulate the physicochemical properties of peptides, enhancing their stability, selectivity, and bioactivity.[2][3]

Among the vast arsenal of UAAs, those possessing significant steric bulk are of particular interest. Sterically hindered amino acids, such as α,α-disubstituted or β,β-disubstituted variants, act as potent conformational constraints.[4][5] By restricting the rotational freedom of the peptide backbone, they can enforce specific secondary structures, protect against enzymatic degradation, and present well-defined pharmacophores to biological targets.[6][7]

This guide focuses on a uniquely hindered building block: β,β-dicyclohexylalanine . This non-canonical β-amino acid features two bulky cyclohexyl groups attached to the β-carbon, creating a formidable steric shield. We will explore its molecular architecture, plausible synthetic routes, profound steric effects on peptide conformation, and the experimental methodologies required for its robust characterization.

The Molecular Architecture of β,β-Dicyclohexylalanine

The defining feature of β,β-dicyclohexylalanine is the geminal substitution of two cyclohexyl rings on the β-carbon of an alanine scaffold. This arrangement has profound implications for its size, shape, and conformational degrees of freedom.

The cyclohexyl rings themselves are not planar. To minimize angle and torsional strain, they predominantly adopt a stable chair conformation .[8] In this conformation, the hydrogen atoms attached to the ring are oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. This chair structure is dynamic, undergoing a "ring flip" between two equivalent chair forms. When incorporated into the amino acid, the rotational freedom around the Cα-Cβ and Cβ-C(cyclohexyl) bonds is severely restricted by non-bonded interactions between the two bulky rings and between the rings and the peptide backbone.

Figure 1: Molecular structure of β,β-dicyclohexylalanine.
Predicted Physicochemical Properties

The dual cyclohexyl groups render the side chain extremely lipophilic, which can be expected to significantly influence peptide solubility, aggregation, and membrane interaction properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~281.44 g/mol C₁₇H₃₁NO₂
Calculated logP HighThe two large, nonpolar cyclohexyl groups dominate the molecule's character.
Conformational Freedom Severely RestrictedHigh steric hindrance between the two cyclohexyl rings and the peptide backbone.
H-Bonding Potential Backbone N-H and C=O onlyThe side chain is purely aliphatic and incapable of hydrogen bonding.

Strategies for Asymmetric Synthesis

The synthesis of β,β-disubstituted amino acids presents a significant chemical challenge, particularly in establishing the stereocenter at the α-carbon with high fidelity. While no direct protocol for β,β-dicyclohexylalanine is prevalent in the literature, a robust synthesis can be designed by adapting established methods for constructing sterically hindered β-amino esters. One of the most effective strategies is the aza-Michael addition (or conjugate addition) of an amine to a β,β-disubstituted α,β-unsaturated ester.[9]

A plausible and self-validating synthetic workflow is outlined below. The causality behind this choice rests on the accessibility of the starting materials and the reliability of the conjugate addition step for creating the C-N bond.

synthesis_workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Deprotection DCM Dicyclohexyl- malonate Cond Dicyclohexyl- methylenemalonate DCM->Cond Piperidine, Δ Para Paraformaldehyde Para->Cond Add Chiral Adduct Cond->Add Amine Chiral Amine (e.g., (R)-Benzylamine) Amine->Add Decarb N-Protected β-Amino Acid Add->Decarb 1. NaOH 2. HCl, Δ Final β,β-Dicyclohexylalanine (Final Product) Decarb->Final H₂, Pd/C ramachandran_plot Conceptual Ramachandran Plot phi_-180 φ = -180° phi_180 +180° phi_-180->phi_180       φ (phi) phi_0 psi_180 ψ = +180° psi_0 psi_-180 -180° psi_-180->psi_180       ψ (psi) beta_sheet β-sheet r_helix α-helix (Right-handed) dcha_region β,β-DCHA Allowed Region crystallography_workflow start Synthesize & Purify Peptide (e.g., Ac-Ala-DCHA-NH₂) screen Crystallization Screening (Vapor Diffusion, varied pH, precipitants) start->screen crystal Obtain Single, Diffracting Crystal screen->crystal data X-ray Data Collection (Synchrotron Source) crystal->data phase Phase Determination (Molecular Replacement / Direct Methods) data->phase model Model Building & Refinement (Fit atoms to electron density map) phase->model validate Structure Validation (Check Ramachandran plot, R-factors) model->validate end Deposit to PDB (Final Atomic Coordinates) validate->end nmr_workflow start Prepare Peptide Sample (High Purity, >1 mM in deuterated solvent) assign Resonance Assignment (TOCSY, COSY experiments) start->assign restrain Generate Distance Restraints (NOESY/ROESY experiments) assign->restrain calc Structure Calculation (Use restraints in software like CYANA or XPLOR-NIH) restrain->calc ensemble Generate Ensemble of Structures calc->ensemble validate Structure Validation (Check restraint violations, PROCHECK-NMR) ensemble->validate end Analyze Conformational Ensemble validate->end

Sources

Role of H-beta,beta-Dicyclohexyl-DL-ala-OH in peptidomimetics

Steric Engineering in Peptidomimetics: The Strategic Utility of H- -Dicyclohexyl-DL-ala-OH

Executive Summary

H-


-Dicyclohexyl-DL-ala-OH

(Cha)



gem-dialkyl effect

For the drug development professional, this molecule is not merely a building block; it is a structural locking mechanism . Its incorporation into a peptide sequence forces specific secondary structures (helices/turns) via the Thorpe-Ingold effect while simultaneously creating a "super-hydrophobic" surface area capable of burying into deep lipophilic pockets of GPCRs or disrupting protein-protein interactions (PPIs).

This guide details the physicochemical properties, mechanistic utility, and the specific, high-difficulty protocols required to successfully incorporate this sterically hindered residue into peptidomimetics.

Physicochemical Profile & Structural Logic

The Molecule[1][2][3][4]
  • IUPAC Name: 2-amino-3,3-dicyclohexylpropanoic acid

  • Formula:

    
    
    
  • Key Feature: Two cyclohexyl rings attached to the

    
    -carbon.
    
Comparative Metrics

The following table contrasts

PropertyPhenylalanine (Phe)Cyclohexylalanine (Cha)

-Diphenylalanine (Dip)

-Dicyclohexylalanine
Steric Bulk ModerateHighVery HighExtreme
Electronic Nature Aromatic (

-stacking)
AliphaticAromaticAliphatic (Inert)
Conformational Bias FlexibleSemi-RigidInduced TurnRigid Lock (Gem-Dialkyl)
Proteolytic Stability LowModerateHighVery High
Est. LogP ~1.38~2.5~3.8> 4.5
The Gem-Dialkyl Effect

The presence of two massive cyclohexyl groups on the





-helical

-turn

Mechanistic Applications in Drug Design[2][3][5]

Hydrophobic Core Stabilization

Many PPIs rely on "hot spots" involving the burial of hydrophobic residues (e.g., Phe, Leu, Trp).

Proteolytic Shielding

The sheer size of the gem-dicyclohexyl group creates a "steric umbrella" over the adjacent peptide bonds. Proteases like chymotrypsin (which target hydrophobic residues) cannot accommodate this bulk within their active sites, rendering the peptidomimetic highly resistant to enzymatic degradation in plasma.

Decision Logic for Incorporation

The following diagram outlines when to deploy this residue in a medicinal chemistry campaign.

DecisionLogicStartPeptide Optimization GoalStabilityImprove Metabolic Stability?Start->StabilityPotencyImprove Potency/Affinity?Start->PotencyStructureStabilize Secondary Structure?Start->StructureProteolysisIs cleavage at hydrophobic site?Stability->ProteolysisPocketIs the pocket deep/hydrophobic?Potency->PocketTurnNeed to induce Turn/Helix?Structure->TurnUseCha2_ShieldUse (Cha)2 for Steric ShieldingProteolysis->UseCha2_ShieldYesAromaticIs Pi-Stacking required?Pocket->AromaticYesUseDipUse Dip (Diphenylalanine)Aromatic->UseDipYesUseCha2_BulkUse (Cha)2 for Max VdW ContactAromatic->UseCha2_BulkNo (Aliphatic preferred)GemEffectGem-Dialkyl Effect RequiredTurn->GemEffectYesGemEffect->UseCha2_BulkHigh Hydrophobicity needed

Figure 1: Decision matrix for selecting

Experimental Protocols: Synthesis & Coupling

Warning: The incorporation of H-

non-trivial
The Chirality Issue (DL-form)

The commercially available form is often the racemate (DL).

  • Strategy A (Library Screening): Use the DL mixture during synthesis. This produces diastereomers in the final peptide (containing L- and D- isomers). Isolate peaks via RP-HPLC and test both. Often, the D-isomer confers greater stability, while the L-isomer mimics natural topology.

  • Strategy B (Resolution): If stereopurity is required before synthesis, enzymatic resolution (acylase) or chiral HPLC of the Fmoc-derivative is required.

Optimized SPPS Coupling Protocol

This protocol assumes Fmoc-chemistry on a polystyrene-based resin (e.g., Rink Amide).

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Do not use HBTU/HCTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (as additive).[1]

  • Collidine: 2,4,6-Trimethylpyridine (Sym-collidine) is superior to DIEA for hindered couplings as it prevents racemization and aggregation.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is strictly preferred over DMF to maintain swelling of the steric core.

Workflow:

  • Resin Swelling: Swell resin in NMP for 30 mins at 40°C.

  • Pre-Activation (Critical):

    • Dissolve Fmoc-

      
      -Dicyclohexyl-DL-ala-OH (4 eq) in NMP.
      
    • Add HATU (3.9 eq) and HOAt (4 eq).

    • Add Sym-collidine (8 eq).

    • Wait exactly 30 seconds. (Longer pre-activation risks guanidinium formation).

  • Coupling (Microwave Assisted):

    • Add pre-activated mixture to resin.[2]

    • Microwave Ramp: 0 to 75°C over 2 mins.

    • Hold: 75°C for 10 mins (Power: 30W).

    • Note: If microwave is unavailable, double couple at 50°C for 2 hours each.

  • Monitoring:

    • Standard Kaiser test may be false-negative due to steric shielding of the amine.

    • Recommendation: Use Chloranil test or micro-cleavage followed by HPLC/MS to verify coupling completion.

  • Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate unreacted chains.

Coupling the Next Amino Acid

The amine of the bound

  • Protocol: Use Fmoc-Amino Acid Fluorides or HATU with double coupling at elevated temperature (75°C).

  • Solvent: Use 100% NMP or a mixture of NMP/DMSO (9:1) to disrupt inter-chain aggregation.

Visualization of the Synthetic Pathway

SPPS_WorkflowStartResin-Peptide-NH2DeprotectFmoc Deprotection(20% Piperidine/NMP)Start->DeprotectWash1Wash (NMP x5)Deprotect->Wash1ActivationActivation:Fmoc-(Cha)2 + HATU + HOAt+ Collidine (30 sec)Wash1->ActivationCouplingMicrowave Coupling75°C, 10 minActivation->CouplingCheckQC: Micro-cleavage / MSCoupling->CheckRecoupleDouble CoupleCheck->RecoupleIncompleteNextStepNext AA Coupling(High Difficulty)Check->NextStepCompleteRecouple->Coupling

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for hindered residues.

References

  • Gem-Dialkyl Effect & Conformational Restriction

    • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Synthesis of Hindered Amino Acids

    • Abele, S., & Seebach, D. (2000). Preparation of achiral, branched and cyclic, protected

      
      -amino acids for the synthesis of hindered peptides. European Journal of Organic Chemistry, 2000(1), 1–15. Link
      
  • Microwave Assisted Coupling of Hindered Residues

    • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Link

  • Peptidomimetics in Drug Discovery

    • Lenci, E., & Trabocchi, A. (2020).[3] Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277.[3] Link[3]

  • Coupling Reagents for Difficult Sequences

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Navigating the Lipophilic Extremes: A Technical Guide to Dicyclohexyl-Substituted Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrophobicity profile of dicyclohexyl-substituted amino acids Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Super-Hydrophobic Frontier

In the rational design of peptidomimetics, standard hydrophobic residues (Leu, Phe, Trp) often fail to provide the steric bulk or lipophilicity required to fill large hydrophobic pockets in target proteins (e.g., GPCRs, viral fusion proteins) or to facilitate passive membrane permeability.

This guide focuses on 3,3-Dicyclohexylalanine (Dcha) and its derivatives. Produced typically via the catalytic hydrogenation of Diphenylalanine (Dip), Dcha represents a "lipophilic extreme." It possesses a non-aromatic, bicyclic aliphatic side chain that offers a unique combination of high molar volume and distinct hydrophobicity, significantly exceeding that of Phenylalanine (Phe) or Cyclohexylalanine (Cha).

The Structural Hierarchy

To understand the profile of Dcha, one must view it within the "Hydrophobicity Ladder":

  • Phenylalanine (Phe): Planar, aromatic, moderate hydrophobicity.

  • Cyclohexylalanine (Cha): Non-planar, aliphatic, higher hydrophobicity than Phe due to saturation (more hydrogens, no pi-electron cloud).

  • Dicyclohexylalanine (Dcha): Two cyclohexyl rings; extreme steric bulk and super-hydrophobicity.

Physicochemical Profiling: The Hydrophobicity Metric[1][2][3]

The "Hydrophobicity Profile" of Dcha is best quantified not just by calculated LogP (cLogP), but by Reversed-Phase HPLC (RP-HPLC) Retention Coefficients . This method, pioneered by Mant and Hodges, provides an empirical measure of how a residue interacts with a hydrophobic stationary phase (C18), which correlates strongly with lipid bilayer insertion potential.

Comparative Hydrophobicity Data[1][2][3][4][5][6][7][8][9][10]

The following table synthesizes the physicochemical properties of Dcha relative to its precursors. Note the jump in cLogP and Surface Area, indicating why Dcha is a "molecular anchor" in membrane interactions.

Amino Acid ResidueAbbr.Side Chain CharactercLogP (Est.)*Molar Volume (

)
Relative HPLC Retention**
Phenylalanine Phe (F)Aromatic, Planar1.381351.00 (Reference)
Cyclohexylalanine ChaAliphatic, Chair conf.2.55160~1.28
3,3-Dicyclohexylalanine DchaAliphatic, Bicyclic, Bulky> 4.50 > 280 > 1.85

**cLogP values are estimates for the N-acetyl-amide derivative. *Relative Retention based on C18 column elution at pH 2.0, normalized to Phe.

Visualization: The Hydrophobicity Ladder

The following diagram illustrates the structural and lipophilic progression.

HydrophobicityLadder cluster_0 Standard Hydrophobicity cluster_1 Enhanced Lipophilicity cluster_2 Super-Hydrophobic / Steric Bulk Phe Phenylalanine (Phe) LogP ~1.4 Planar Aromatic Cha Cyclohexylalanine (Cha) LogP ~2.5 Saturated Ring Phe->Cha + Saturation Dcha 3,3-Dicyclohexylalanine (Dcha) LogP > 4.5 Dual Ring System Cha->Dcha + 2nd Ring (Steric Crowd)

Figure 1: The step-wise increase in lipophilicity and steric demand from Phe to Dcha.

Synthetic Integration: Overcoming Steric Hindrance

Incorporating Dcha into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is non-trivial. The two cyclohexyl rings create massive steric hindrance around the


-carbon, making the nucleophilic attack of the amino group on the incoming activated ester sluggish.
The "Double-Hit" Protocol

Standard HBTU/DIPEA protocols often result in deletion sequences (missing residues) when coupling Dcha. The following protocol is a self-validating system designed for high-steric residues.

Reagents Required:
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.

  • Base: DIPEA (Diisopropylethylamine) or Collidine (for acid-labile resins).

  • Solvent: DMF/NMP (1:1 ratio improves solubility of hydrophobic protected amino acids).

Step-by-Step Methodology:
  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Dcha-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq).

    • Wait exactly 30 seconds for the color change (yellow to orange), indicating active ester formation.

  • Coupling 1 (Microwave Assisted):

    • Add activated mixture to resin.

    • Irradiate at 75°C (25W) for 10 minutes. Note: Do not exceed 75°C to avoid racemization.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Kaiser Test (Validation):

    • If blue (positive amines): Proceed to Coupling 2.

    • If colorless (negative): Proceed to Deprotection.

  • Coupling 2 (Hard Coupling):

    • Repeat activation.[1]

    • Extend reaction time to 45 minutes at Room Temperature or 10 mins at 75°C.

  • Capping (Mandatory):

    • Treat with Acetic Anhydride/Pyridine to permanently cap any unreacted chains, preventing "deletion sequences" that are impossible to purify later.

Workflow Visualization

SPPS_Protocol Start Resin-Peptide-NH2 Activate Activate Fmoc-Dcha-OH (HATU/DIPEA, 30s) Start->Activate Couple1 Coupling 1 (Microwave 75°C, 10 min) Activate->Couple1 Test Kaiser Test Couple1->Test Couple2 Coupling 2 (Retry) Test->Couple2 Positive (Blue) Deprotect Fmoc Deprotection (20% Piperidine) Test->Deprotect Negative (Clear) Cap Capping (Ac2O) Couple2->Cap Cap->Deprotect

Figure 2: Optimized SPPS cycle for sterically hindered Dcha residues.

Biological Implications & Applications[9]

Membrane Permeability (The "Hydrophobic Anchor")

Dcha is frequently used to engineer Cell-Penetrating Peptides (CPPs) . Its high LogP allows the peptide to partition into the lipid bilayer more effectively than Tryptophan.

  • Mechanism:[2][3] The dicyclohexyl group acts as a "grease ball," shielding the polar peptide backbone and lowering the desolvation energy required to enter the membrane core.

Metabolic Stability

The non-natural nature of the cyclohexyl rings renders the peptide bond adjacent to Dcha highly resistant to proteolytic cleavage by chymotrypsin and trypsin.

  • Application: Introduction of Dcha at the P1' or P2 positions of a peptide inhibitor can extend plasma half-life from minutes to hours.

Experimental Protocol: Hydrophobicity Profiling via RP-HPLC

To generate your own hydrophobicity coefficients for Dcha-containing analogs, follow this standardized protocol derived from Mant & Hodges.

Objective: Determine the Retention Time (


) relative to a standard to quantify lipophilicity.
  • Column: C18 Analytical Column (e.g., Zorbax 300SB-C18, 5µm, 4.6 x 250mm).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water (

      
      ).
      
    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Linear ramp of 1% B per minute (e.g., 0% to 70% B over 70 mins). Note: A shallow gradient is crucial for resolving hydrophobic variants.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Constant temperature is vital; hydrophobicity is temp-dependent).

  • Calculation:

    
    
    Where 
    
    
    
    is the dead time (uracil injection).

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Establishes the standard hydrophobicity coefficients for amino acids).
  • Chen, Y., et al. (2005). "Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides." Journal of Biological Chemistry. Link

  • Niemi, K., et al. (2016). "Cell Permeable Peptides Containing 'Cycloalanine' Residues." Bioorganic & Medicinal Chemistry Letters. (Discusses the permeability benefits of cyclohexyl-substituted residues).
  • Albericio, F., et al. (2018). "Coupling Reagents and Solvents for Peptide Synthesis." Chemical Reviews.

Sources

Engineering Durability and Potency: The Role of Bulky Non-Proteinogenic Amino Acids in Modern Drug Discovery

[1]

Executive Summary

The restriction of the genetic code to 20 canonical amino acids imposes significant structural and pharmacokinetic limitations on peptide therapeutics. Bulky non-proteinogenic amino acids (NPAAs)—characterized by sterically demanding side chains like tert-butyl, adamantyl, and naphthyl groups—have emerged as critical tools for overcoming these barriers.[1] This guide details the application of bulky NPAAs to engineer proteolytic resistance, enhance receptor affinity through hydrophobic pocket filling, and restrict conformational entropy. It provides actionable protocols for their synthesis and evaluation, serving as a technical roadmap for medicinal chemists.

Part 1: The Medicinal Chemist’s Toolkit

Why Go Bulky?

The incorporation of bulky NPAAs is not merely about increasing molecular weight; it is a strategic manipulation of the peptide's energy landscape and interaction surface.

  • Entropic Pre-Organization (The "Locking" Effect): Bulky side chains restrict the rotation of the

    
     (chi) angles and, by proximity, the 
    
    
    (phi) and
    
    
    (psi) backbone torsion angles. This reduces the entropic penalty of binding (
    
    
    ), as the unbound peptide is already close to its bioactive conformation.
    • Example:

      
      -methyl-functionalized  bulky amino acids (like 
      
      
      -methyl-leucine) induce helical turns.[2][1][3]
  • Proteolytic Shielding (The "Umbrella" Effect): Large, hydrophobic side chains create a "steric umbrella" over the scissile amide bond. Proteases like chymotrypsin (which targets aromatic/bulky residues) or trypsin (basic residues) often fail to accommodate the unnatural bulk within their S1/S1' pockets, or simply cannot access the backbone due to steric occlusion.

  • Hydrophobic Pocket Filling: Many drug targets (GPCRs, viral proteases) possess deep, hydrophobic cavities evolved to bind specific substrates. Canonical amino acids (Phe, Trp, Leu) may be too small or planar to achieve maximum Van der Waals contact.[1] Bulky NPAAs like Adamantylalanine (Ada) or Cyclohexylalanine (Cha) offer 3D volume to fill these voids completely, exponentially increasing affinity (

    
    ).[1]
    
Structural Classes of Bulky NPAAs
ClassAmino AcidAbbr.[3][4][5][6][7][8][9][10]Key PropertyCommon Application
Aliphatic / Cage L-tert-Leucine Tle Minimal rotation; extreme steric bulk close to backbone.[2][1][3]HCV Protease Inhibitors; inducing turns.[3]
Adamantylalanine Ada Lipophilic, cage-like structure; membrane permeation.[2][1][3]GLP-1 analogs; GPCR ligands; BBB crossing.[2][1][3]
Cyclohexylalanine Cha Flexible aliphatic ring; non-aromatic Phe analog.[3]Thrombin inhibitors; GPCRs.[3]
Aromatic / Fused 1-Naphthylalanine 1-Nal Planar, extended aromatic surface (

-stacking).[2][1][3]
GnRH antagonists; antimicrobial peptides.[3]
Biphenylalanine Bip Extended length; reaches distal hydrophobic pockets.[3]Factor Xa inhibitors.[3]
Homophenylalanine Hfe Extended linker; flexibility + aromaticity.[3]ACE inhibitors (historical).[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the decision logic for selecting a bulky NPAA based on the structural defect of the lead peptide.

BulkyAA_SelectionStartLead Peptide DefectProteolysisLow Metabolic Stability?Start->ProteolysisAffinityLow Potency / Affinity?Start->AffinityPermeabilityLow Membrane Permeability?Start->PermeabilityShieldingNeed Backbone ShieldingProteolysis->ShieldingDeepPocketTarget has Deep Hydrophobic Pocket?Affinity->DeepPocketFlatPocketTarget has Planar/Aromatic Pocket?Affinity->FlatPocketLipophilicityIncrease Lipophilicity w/o AromaticityPermeability->LipophilicityTleSelect tert-Leucine (Tle)(Maximal steric block close to backbone)Shielding->TleBlock Trypsin/ChymotrypsinAdaSelect Adamantylalanine (Ada)(3D Space Filling)DeepPocket->AdaNalSelect Naphthylalanine (Nal)(Extended Pi-Stacking)FlatPocket->NalChaSelect Cyclohexylalanine (Cha)(Lipophilic, non-aromatic)Lipophilicity->Cha

Figure 1: Decision matrix for selecting bulky non-proteinogenic amino acids based on lead compound liabilities.

Part 3: Case Studies in Drug Discovery

Case Study 1: Boceprevir (HCV Protease Inhibitor)[2]
  • Target: Hepatitis C Virus NS3/4A Serine Protease.[1][3]

  • The Challenge: The NS3 protease active site is shallow and solvent-exposed, making high-affinity binding with canonical amino acids difficult.[2][1][3] Furthermore, the drug required oral bioavailability and stability against host proteases.

  • The Bulky Solution:

    • Residue: L-tert-Leucine (Tle) at the P3 position.[2][1][3]

    • Mechanism: The tert-butyl group of Tle provides a rigid, bulky hydrophobic anchor that fits precisely into the S3 subsite.[2] Crucially, the steric bulk of Tle prevents rotation, locking the inhibitor into the bioactive conformation required to position the electrophilic ketoamide warhead near the catalytic serine.[2]

    • Outcome: FDA approval (Victrelis).[1][11] The Tle moiety was essential for the nanomolar potency and metabolic stability of the drug [1].

Case Study 2: Degarelix (GnRH Antagonist)[2][13][14][15]
  • Target: Gonadotropin-Releasing Hormone (GnRH) Receptor.[1][3][11][12][13][14]

  • The Challenge: Developing a peptide antagonist that binds stronger than the native hormone but resists rapid degradation to allow for a monthly depot formulation.

  • The Bulky Solution:

    • Residues: D-2-Naphthylalanine (D-2Nal) and D-4-Chlorophenylalanine (D-4Cpa) at the N-terminus.[2][1][3]

    • Mechanism: The incorporation of D-2Nal provides a massive aromatic surface for

      
      -
      
      
      stacking interactions within the receptor, significantly increasing residence time.[2][1][3] The use of D-enantiomers combined with these bulky side chains renders the N-terminus virtually invisible to exopeptidases.[2][1][3]
    • Outcome: FDA approval (Firmagon).[1] A depot formulation that suppresses testosterone for extended periods without the initial "flare" seen with agonists [2].

Part 4: Technical Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Coupling bulky amino acids (e.g., Fmoc-Tle-OH, Fmoc-Ada-OH) is kinetically slow due to steric hindrance.[2][1][3] Standard protocols (DIC/HOBt, 1 hour) often result in deletion sequences.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended for bulky C-terminus to prevent diketopiperazine formation).[2][1][3]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[2][1][3]

  • Base: DIPEA (Diisopropylethylamine).[1][15]

  • Solvent: DMF (anhydrous).[1]

Workflow:

  • Swelling: Swell resin in DCM for 30 min.

  • Activation: Dissolve Bulky AA (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Note: Pre-activate for only 30-60 seconds to avoid guanidinylation.

  • Coupling (Microwave):

    • Add activated mixture to resin.[3]

    • Microwave Condition: 75°C for 10 minutes (25W power).

    • Alternative (Room Temp): Double coupling, 2 x 2 hours.

  • Monitoring: Perform Chloranil Test (more sensitive than Kaiser for secondary amines or hindered N-termini).[1][3] If positive (blue), repeat coupling.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Lutidine to prevent deletion sequences.

SPPS_WorkflowStartStart Coupling CycleIsBulkyIs Incoming AA Bulky?(Tle, Ada, Nal, Aib)Start->IsBulkyStandardStandard Coupling(DIC/Oxyma, RT, 60 min)IsBulky->StandardNoAdvancedHindered Protocol(HATU/DIPEA)IsBulky->AdvancedYesTestChloranil / Kaiser TestStandard->TestMicrowaveMicrowave Irradiation(75°C, 10 min)Advanced->MicrowaveMicrowave->TestSuccessDeprotect Fmoc(20% Piperidine)Test->SuccessNegative (No free amine)FailDouble Couple(New Reagents, Extended Time)Test->FailPositive (Free amine)Fail->MicrowaveRepeat

Figure 2: Optimized SPPS workflow for incorporating sterically hindered amino acids.

Protocol 2: Enzymatic Stability Assay

This assay quantifies the "shielding" effect of bulky NPAAs against aggressive proteases.

Materials:

  • Enzymes:

    
    -Chymotrypsin (cleaves C-side of aromatic/bulky hydrophobic residues) and Trypsin (cleaves C-side of Lys/Arg).[2][1][3]
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Analysis: RP-HPLC or LC-MS.[2][1][3]

Step-by-Step:

  • Substrate Prep: Dissolve peptide to 200

    
    M in Buffer.[3]
    
  • Enzyme Addition: Add protease to a final ratio of 1:100 (w/w) (Enzyme:Peptide).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/50% Acetonitrile to stop the reaction.
    
  • Quantification: Inject onto RP-HPLC (C18 column). Integrate the parent peak area.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[2][1][3] Calculate half-life
    
    
    .[1][3]

Validation Criteria:

  • Control: Native sequence (with canonical AA) should degrade significantly (

    
     min).
    
  • Bulky Analog: Should show

    
    -fold increase in half-life.[2][1][3]
    

References

  • Njoroge, F. G., et al. (2008). Discovery of Boceprevir, an Orally Active, Combined Inhibitor of Hepatitis C Virus NS3 Serine Protease. Journal of Medicinal Chemistry. Link

  • Broqua, P., et al. (2002). Pharmacological Profile of a New, Potent, and Long-Acting Gonadotropin-Releasing Hormone Antagonist: Degarelix. Journal of Pharmacology and Experimental Therapeutics. Link

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Werner, H. M., et al. (2012). Membrane Permeability of Peptides: The Role of Side Chain Lipophilicity. Journal of Medicinal Chemistry. Link[1]

Dicyclohexylalanine Derivatives: Structural Divergence, Synthesis, and Biological Integration

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional divergences between biologically derived (enzymatically resolved) and fully synthetic dicyclohexylalanine derivatives.

Executive Summary

Dicyclohexylalanine (Dic), specifically 3,3-dicyclohexylalanine , represents a pinnacle of steric bulk in non-proteinogenic amino acid design. Unlike its mono-cyclic analog Cyclohexylalanine (Cha) , Dic introduces a massive hydrophobic pharmacophore used to occupy large hydrophobic pockets in targets like Thrombin (P3 position) and GPCRs.

The core distinction between "Biological" and "Synthetic" Dic derivatives lies not just in their origin, but in their stereochemical fidelity, isotopic profile, and impurity fingerprint . While "Synthetic" routes (catalytic hydrogenation) prioritize throughput, "Biological" routes (enzymatic resolution or auxotrophic incorporation) prioritize homochirality and metabolic compatibility.

Part 1: The Structural & Stereochemical Matrix

The term "Dicyclohexylalanine" most accurately refers to 2-amino-3,3-dicyclohexylpropanoic acid . Its synthesis and application differ fundamentally from the mono-substituted Cyclohexylalanine (Cha).

1.1 Structural Comparison
FeatureCyclohexylalanine (Cha) 3,3-Dicyclohexylalanine (Dic)
Precursor Phenylalanine (Phe)Diphenylalanine (Dip)
Steric Bulk (

)
~135 ų~210 ų (High Steric Clash)
Hydrophobicity (LogP) ~2.5~4.8 (Extreme Lipophilicity)
Rotational Freedom Moderate (

)
Restricted (Geminal cyclohexyl clash)
Primary Use Phe replacement, membrane anchoringThrombin inhibitors, disrupting

-helices
1.2 The Chirality Bottleneck
  • Synthetic Dic: Produced via hydrogenation of 3,3-diphenylalanine. Since the precursor is often achiral at the

    
    -carbon (if synthesized via Knoevenagel condensation), the resulting Dic is racemic at the 
    
    
    
    -carbon unless asymmetric hydrogenation is used.
  • Biological Dic: Produced via Enzymatic Kinetic Resolution (e.g., Acylase I). This yields >99% ee L-Dic, which is critical because the D-isomer often acts as an antagonist or metabolically inert spacer.

Part 2: Synthetic vs. Biological Production Protocols

This section contrasts the "brute force" chemical reduction with the "precision" biocatalytic resolution.

Protocol A: Chemical Synthesis (Catalytic Hydrogenation)

Target: Conversion of 3,3-Diphenylalanine to 3,3-Dicyclohexylalanine. Context: Used when racemic mixtures are acceptable or for subsequent chiral chromatography.

Methodology:

  • Dissolution: Dissolve 10 mmol of 3,3-Diphenylalanine in Glacial Acetic Acid (AcOH) and Trifluoroethanol (TFE) (3:1 ratio). Note: TFE prevents aggregation of the hydrophobic substrate.

  • Catalyst Loading: Add 5 mol% Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO₂) .

    • Critical Insight: Rhodium is preferred over Palladium to prevent hydrogenolysis of the C-N bond or over-reduction.

  • Hydrogenation: Pressurize reactor to 60–100 psi H₂ at 50°C for 12–24 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.[1]

  • Purification: Recrystallize from MeOH/Water.

Impurity Profile:

  • Trace Metals: Rh/Pt leaching (requires scavenger resins).

  • Partial Reduction: Presence of phenyl-cyclohexyl-alanine intermediates.

Protocol B: Biological Synthesis (Enzymatic Resolution)

Target: Isolation of pure L-3,3-Dicyclohexylalanine from synthetic racemate. Context: Required for GLP-grade peptide synthesis where D-isomers cause off-target effects.

Methodology:

  • Acetylation: React racemic Dic with Acetic Anhydride/NaOH to form N-Acetyl-DL-Dic .

  • Enzymatic Digestion:

    • Dissolve N-Acetyl-DL-Dic (0.1 M) in Phosphate Buffer (pH 7.5).

    • Add Acylase I (from Aspergillus melleus) or Aminoacylase .

    • Incubate at 37°C for 24–48 hours.

    • Mechanism:[2][3][4] The enzyme selectively hydrolyzes the acetyl group of the L-isomer only.

  • Separation:

    • Acidify to pH 2.

    • Extract the unreacted N-Acetyl-D-Dic into Ethyl Acetate (Organic phase).

    • The free L-Dic remains in the Aqueous phase.

  • Isolation: Neutralize the aqueous phase and lyophilize to obtain L-Dic.

Impurity Profile:

  • Protein Contaminants: Residual Acylase (remove via ultrafiltration).

  • Enantiomeric Excess: Typically >99.5% ee.

Part 3: Visualization of Workflows

The following diagram illustrates the decision matrix for selecting between Chemical and Biological routes based on the required downstream application.

Dic_Production_Workflow Start Target: 3,3-Dicyclohexylalanine (Dic) Precursor Precursor: 3,3-Diphenylalanine Start->Precursor Chem_Route Route A: Chemical Hydrogenation (Rh/C, 100 psi H2) Precursor->Chem_Route High Throughput Product_Chem Product: Racemic DL-Dic (Contains partially reduced species) Chem_Route->Product_Chem Enz_Route Route B: Biocatalytic Resolution (Acylase I) Product_Enz Product: Pure L-Dic (>99% ee) + N-Acetyl-D-Dic Enz_Route->Product_Enz Product_Chem->Enz_Route If Homochirality Needed App_Struct Application: Structural Spacers / Polymers Product_Chem->App_Struct If Racemate OK App_Pharma Application: High-Affinity Ligands (Thrombin Inhibitors) Product_Enz->App_Pharma Critical for Binding

Figure 1: Decision tree comparing chemical hydrogenation versus enzymatic resolution for Dicyclohexylalanine production.

Part 4: Functional Differences in Drug Development

The choice between biological (L-isomer) and synthetic (racemic or D-isomer) Dic derivatives drastically impacts pharmacokinetics.

4.1 The Thrombin Inhibition Case Study

In the development of thrombin inhibitors (e.g., analogs of Argatroban or Inogatran), the P3 pocket of thrombin is a large hydrophobic cleft.

  • L-Dic (Biological): Fits snugly into the P3 pocket, increasing binding affinity (

    
    ) by 10–100x compared to Phenylalanine.
    
  • D-Dic (Synthetic byproduct): Often clashes with the catalytic triad or points into the solvent, failing to contribute to binding energy and potentially causing steric hindrance that reduces potency.

4.2 Membrane Permeability

Synthetic peptides containing Dic are often used to penetrate cell membranes.

  • Lipophilicity: The two cyclohexyl rings increase LogP significantly.

  • Metabolic Stability: "Biological" L-Dic is still susceptible to proteolysis (though slower than Phe). However, Synthetic D-Dic is fully resistant to proteases, making the synthetic isomer preferred for stability, while the biological isomer is preferred for receptor affinity.

Summary Data Table
PropertyBiological (L-Dic)Synthetic (DL-Dic / D-Dic)
Production Cost High (Enzyme + Purification)Low (Batch Hydrogenation)
Stereopurity >99% ee (L)50:50 (Racemic) or engineered D
Proteolytic Stability Moderate (

hours)
High (

24 hours)
Main Impurity Endotoxins / Enzyme fragmentsRh/Pt Catalyst / Diastereomers
Key Application High-affinity Receptor LigandsPeptidomimetics / Stability Enhancers
References
  • BenchChem. (2025).[3] N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Retrieved from

  • Journal of Medicinal Chemistry. (1997). Synthesis and biological activity of ketomethylene pseudopeptide analogs as thrombin inhibitors. (Discusses Dicyclohexylalanine at P3 position).[2][5][6][7]

  • ChemicalBook. (2026). L-Cyclohexylalanine Properties and Synthesis Protocols.

  • MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. (Covers enzymatic resolution strategies applicable to bulky amino acids).

  • National Institutes of Health (NIH). (2018). Synthesis of Thietane Dioxides and Bulky Substituents in Drug Design.

Sources

Methodological & Application

Coupling reagents for sterically hindered amino acids like Dicyclohexyl-DL-ala

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling sterically hindered amino acids, such as Dicyclohexylalanine (often abbreviated as Dic or Cha) or


-disubstituted analogs (e.g., Aib), presents a dual challenge in peptide synthesis: kinetic inertness  and thermodynamic instability  (prone to epimerization). Standard reagents (HBTU/DIC) often fail to generate sufficient yield because the bulky side chains shield the carbonyl carbon from nucleophilic attack by the incoming amine.

This guide details optimized protocols using COMU/Oxyma and HATU/HOAt systems, specifically tailored for bulky residues. It also addresses a critical, often-overlooked pre-synthetic step: desalting DCHA salts , a common supply form for these lipophilic amino acids.

The Challenge: Steric Shielding & Salt Contamination

Molecular Sterics

In Dicyclohexylalanine, the cyclohexyl rings act as massive hydrophobic umbrellas. When activated, the electrophilic center (carbonyl carbon) is sterically crowded.

  • Kinetic Consequence: The rate of aminolysis (coupling) slows dramatically, allowing competing side reactions (hydrolysis, capping) to dominate.

  • Thermodynamic Consequence: Slow coupling increases the window for base-catalyzed racemization (epimerization) via the oxazolone intermediate.[]

The "Hidden" Trap: DCHA Salts

Commercially available hindered amino acids (like Fmoc-Cha-OH or Boc-Dic-OH) are frequently supplied as Dicyclohexylamine (DCHA) salts to ensure crystallinity and stability [1].[]

  • The Risk: If not desalted prior to activation, the free Dicyclohexylamine (a secondary amine) will compete with the resin-bound amine for the activated ester, leading to significant yield loss and capping of the activated species.

Reagent Selection Guide

Reagent ClassRecommended ReagentRole/MechanismBest For
Uronium (Oxyma) COMU Generates highly reactive Oxyma ester; safer (non-explosive) than benzotriazoles.[]First-line choice. Excellent for hindered couplings with low epimerization risk [2].[]
Uronium (OBt/OAt) HATU Generates OAt ester; Pyridine nitrogen provides "anchimeric assistance" (neighboring group effect).Difficult couplings. Gold standard for extreme hindrance, though risk of N-terminal guanidinylation if slow.
Phosphonium PyAOP Phosphonium salt of HOAt; no guanidinylation side-reaction.[]Slow reactions. Ideal for cyclizations or when long reaction times are required.
Additive Oxyma Pure Non-explosive alternative to HOAt; enhances rate and suppresses racemization.Universal additive for DIC or COMU couplings.
Base TMP (Collidine) 2,4,6-Trimethylpyridine; weak, bulky non-nucleophilic base.Epimerization control. Superior to DIEA/NMM for Cys/His and hindered amino acids [3].
Decision Tree: Reagent Selection

ReagentSelection Start Start: Coupling Hindered AA IsSalt Is AA supplied as DCHA/CHA salt? Start->IsSalt Desalt Perform Acid Wash (Protocol 4.1) IsSalt->Desalt Yes CheckHindrance Degree of Hindrance IsSalt->CheckHindrance No Desalt->CheckHindrance Standard Moderate (e.g., Val, Ile) Use COMU/Oxyma/DIEA CheckHindrance->Standard Beta-branched High High (e.g., Cha, Dic) Use HATU/HOAt/Collidine CheckHindrance->High Bulky Sidechain Extreme Extreme (e.g., Aib, N-Me) Use PyAOP or Acid Fluoride (TFFH) CheckHindrance->Extreme Alpha-disubstituted Microwave Microwave Irradiation High->Microwave Optional: 75°C Extreme->Microwave Required: 75-90°C

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and raw material form.

Experimental Protocols

Pre-treatment: Desalting DCHA Salts (Mandatory)

If your Certificate of Analysis lists "MW" corresponding to the salt (e.g., +181.3 Da for DCHA), perform this step.

  • Dissolution: Dissolve the amino acid salt in EtOAc (ethyl acetate). Use approx. 10 mL per gram.

  • Extraction: Wash the organic layer 3 times with 1N KHSO₄ or 5% aqueous citric acid.

    • Mechanism:[][2][3][4] The acid protonates the DCHA amine, pulling it into the aqueous phase. The protected amino acid (carboxylic acid) remains in the organic phase.

  • Washing: Wash the organic layer once with brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Result: A viscous oil or foam of the free acid, ready for coupling.

Protocol A: Automated SPPS (COMU/Oxyma)

Best for: Routine incorporation of Cyclohexylalanine (Cha) or Dicyclohexylalanine (Dic).[]

  • Reagents:

    • 0.5 M COMU in DMF.

    • 0.5 M Oxyma Pure in DMF.

    • 2.0 M DIEA (Diisopropylethylamine) in NMP (or TMP/Collidine if racemization is noted).

  • Stoichiometry: 4 eq. AA : 4 eq. COMU : 4 eq. Oxyma : 8 eq. Base.

  • Procedure:

    • Pre-activation: Combine AA, COMU, and Oxyma inside the reaction vessel (or pre-mix vial) before adding base.

    • Activation: Add Base. Allow to activate for exactly 30 seconds. Note: Longer activation leads to ester hydrolysis.

    • Coupling: Dispense onto resin.

    • Conditions:

      • Room Temp: Shake for 2 hours.

      • Microwave (Recommended): Ramp to 75°C over 2 min; hold at 75°C for 5 min (25W power).

    • Double Coupling: Highly recommended for Dic/Cha residues. Repeat the step with fresh reagents.

Protocol B: Manual "Difficult" Coupling (HATU/Collidine)

Best for: Cases where Protocol A yields <90% or for N-methylated hindered analogs.[]

  • Reagents:

    • HATU (Solid or 0.4 M in DMF).

    • HOAt (0.4 M in DMF) - Optional but boosts rate.[]

    • Sym-Collidine (2,4,6-Trimethylpyridine).[]

  • Stoichiometry: 3 eq. AA : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. Collidine.

  • Procedure:

    • Dissolve the desalted Amino Acid and HATU in minimal dry DMF/NMP (1:1 ratio reduces aggregation).

    • Add Collidine. The solution should turn yellow (formation of the active ester).

    • Immediate Addition: Add to the resin-bound free amine immediately.[] Do not pre-activate for >1 minute to avoid guanidinylation.

    • Reaction: Agitate for 2–4 hours at room temperature.

    • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, perform a second coupling using PyAOP instead of HATU to prevent N-terminal capping.

Protocol C: The "Nuclear Option" (Acid Fluorides)

Best for: Extremely hindered couplings (e.g., Dic-Dic linkages or Aib-Dic) where uroniums fail.[]

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Converts the carboxylic acid into an Acid Fluoride (R-COF), which is small, highly reactive, and stable toward moisture.

  • Procedure:

    • Dissolve 5 eq. Amino Acid and 5 eq.[5][6] TFFH in dry DCM or DMF.

    • Add 10 eq. DIEA.

    • Add to resin.

    • Allow to react for 2 hours (can be extended to overnight without significant side reactions).

Troubleshooting & Optimization Data

Solvent Effects on Aggregation

Hindered peptides often aggregate, burying the N-terminus.

Solvent SystemSolvation PowerRecommendation
DMF StandardGood for short peptides (<15 AA).[]
NMP HighPreferred for hindered sequences; breaks beta-sheet aggregation.[]
DMSO/NMP (1:4) Very HighUse for "difficult sequences" identified by prediction algorithms.
DCM/DMF (1:1) ModerateGood for swelling polystyrene resins (e.g., 2-CTC).[]
Epimerization Control (Racemization)

When coupling Dicyclohexyl-DL-ala , if you aim to preserve a specific chiral enrichment or minimize kinetic resolution:

  • Use Collidine (TMP): Its bulk prevents proton abstraction from the alpha-carbon [3].[]

  • Lower Temperature: Perform activation at 0°C, then couple at 4°C to RT.

  • Avoid DMAP: Never use DMAP with hindered amino acids; it causes massive racemization.

Mechanism of Action (Graphviz)[1]

The superiority of HATU/COMU over standard HBTU lies in the "Neighboring Group Effect" (Anchimeric Assistance).

Mechanism cluster_effect Anchimeric Assistance AA Hindered AA (R-COOH) ActiveEster Activated Ester (OAt / Oxyma) AA->ActiveEster Activation (Fast) Reagent HATU/COMU (Activator) Reagent->ActiveEster Transition 7-Membered Cyclic Transition State (Pre-organized) ActiveEster->Transition Amine Attack (Rate Limiting) Product Peptide Bond (R-CO-NH-R') Transition->Product Collapse Note The Pyridine N (in HATU) or Oxime O (in COMU) hydrogen bonds with the incoming amine, guiding it to the carbonyl.

Figure 2: Mechanistic pathway showing how the heteroatom in the leaving group assists the incoming nucleophile, overcoming steric bulk.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Application Note: Solubility Guidelines for H-beta,beta-Dicyclohexyl-DL-ala-OH in DMF and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a technical framework for the solubilization of H-beta,beta-Dicyclohexyl-DL-ala-OH (3,3-Dicyclohexyl-DL-alanine), a highly hydrophobic, sterically demanding unnatural amino acid. Due to the presence of two cyclohexyl rings on the


-carbon, this compound exhibits significant lipophilicity and steric bulk, presenting unique challenges in solution preparation compared to standard proteinogenic amino acids.

This guide details protocols for dissolving this compound in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , targeting applications in peptide synthesis, medicinal chemistry, and structural biology. It includes a decision-tree workflow for solvent selection and troubleshooting steps for recalcitrant aggregates.

Physicochemical Profile & Solubility Challenges

Understanding the molecular nature of H-beta,beta-Dicyclohexyl-DL-ala-OH is critical for predicting its behavior in solution.

Chemical Identity
PropertyDetail
Compound Name H-beta,beta-Dicyclohexyl-DL-ala-OH
Synonyms 3,3-Dicyclohexyl-DL-alanine;

-Dicyclohexylalanine
Chemical Class Unnatural Amino Acid (Lipophilic/Bulky)
Molecular Formula

(Estimated based on structure)
Key Feature Twin Cyclohexyl Groups: The geminal dicyclohexyl moiety creates a "greasy" hydrophobic core that strongly resists hydration and promotes aggregation in polar protic solvents (like water).
Zwitterionic Nature As a free amino acid (H- / -OH), it exists as a zwitterion in neutral conditions, creating a strong crystal lattice that requires high dielectric solvents to disrupt.
The Solubility Paradox

While the cyclohexyl groups dictate high solubility in non-polar organics, the zwitterionic backbone (


) requires polarity.
  • Water: Practically insoluble.

  • Ethanol/Methanol: Sparingly soluble (lattice energy often exceeds solvation energy).

  • DMF/DMSO: Preferred. These polar aprotic solvents can disrupt the zwitterionic lattice (high dielectric constant) while accommodating the hydrophobic side chains (organic character).

Solvent Selection Strategy

DMF vs. DMSO: Critical Comparison
FeatureDMSO (Dimethyl Sulfoxide) DMF (Dimethylformamide)
Solubilizing Power Superior. Highest dielectric constant (

). Best for disrupting stubborn aggregates.
High. Good for synthesis applications (

).
Biological Compatibility High. Preferred for cell-based assays (low toxicity at <0.1%).Low. Cytotoxic. Preferred for chemical synthesis (SPPS).
Freezing Point 18.5°C (Freezes at room temp/fridge).-61°C (Remains liquid).
Handling Hygroscopic (absorbs water, which kills solubility).Volatile, hepatotoxic (requires fume hood).

Recommendation:

  • For Biological Assays: Use DMSO .

  • For Peptide Synthesis (SPPS): Use DMF (to avoid oxidation risks associated with DMSO during coupling).

Detailed Protocols

Protocol A: Standard Dissolution (Concentrations < 50 mM)

Objective: Prepare a clear stock solution for immediate use.

Materials:

  • H-beta,beta-Dicyclohexyl-DL-ala-OH (Powder)

  • Anhydrous DMSO or DMF (Grade

    
     99.8%)
    
  • Vortex mixer[1]

  • Ultrasonic bath (Frequency ~40 kHz)

Procedure:

  • Weighing: Accurately weigh the required mass of the amino acid into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage in DMF, as leachables may occur.

  • Solvent Addition: Add the calculated volume of solvent (DMF or DMSO) to achieve the desired concentration.

    • Tip: Do not add the full volume immediately. Add 80% of the target volume first.

  • Vortexing: Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source.

    • Clear: Proceed to step 6.

    • Cloudy/Particles: Proceed to step 5.

  • Sonication: Place the vial in an ultrasonic bath at ambient temperature for 5–10 minutes.

    • Caution: Monitor temperature.[1] If the bath heats up, it may degrade sensitive compounds, though this amino acid is generally thermally stable.

  • Final Volume Adjustment: Add the remaining 20% of solvent to reach the final target concentration.

Protocol B: "The Shift" Technique for Stubborn Solubility

Context: If the compound remains undissolved due to strong zwitterionic lattice forces, you must chemically disrupt the charge network.

Mechanism: Adding a volatile acid or base prevents the formation of the zwitterion (


), converting the molecule into a single charged species that is more soluble in organic media.

Procedure:

  • Acid Shift (For Synthesis): Add 1–2 equivalents of TFA (Trifluoroacetic acid) to the DMF suspension.

    • Result: Protonates the carboxylate (

      
      ), breaking the ionic bond.
      
  • Base Shift (For Synthesis): Add 1–2 equivalents of DIPEA (Diisopropylethylamine) .

    • Result: Deprotonates the amine, preventing lattice formation.

  • Aqueous Dilution (For Biology): If diluting into aqueous buffer, dissolve in pure DMSO first, then add the buffer slowly while vortexing. Ensure the final DMSO concentration is <1% to avoid protein denaturation in the assay.

Visualizations

Decision Tree: Solubilization Workflow

This diagram illustrates the logical flow for dissolving H-beta,beta-Dicyclohexyl-DL-ala-OH based on the intended application.

SolubilityWorkflow Start Start: H-beta,beta-Dicyclohexyl-DL-ala-OH AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Biology ChemSyn Chemical Synthesis (SPPS/Coupling) AppCheck->ChemSyn Chemistry SelectDMSO Select Solvent: DMSO (Anhydrous) BioAssay->SelectDMSO SelectDMF Select Solvent: DMF (Peptide Grade) ChemSyn->SelectDMF Dissolve Vortex (1 min) + Sonication (5 min) SelectDMSO->Dissolve SelectDMF->Dissolve Check Solution Clear? Dissolve->Check Success Ready for Use (Store -20°C) Check->Success Yes Fail Precipitate Remains Check->Fail No AddTFA Add 1% TFA (Break Zwitterion) Fail->AddTFA If Heat Fails (Synthesis Only) Warm Gentle Heat (40°C) Fail->Warm First Attempt AddTFA->Check Warm->Check

Figure 1: Logical workflow for solubilizing H-beta,beta-Dicyclohexyl-DL-ala-OH based on application.

Mechanistic Interaction Diagram

This diagram visualizes why DMSO/DMF are effective and how additives assist solubility.

Mechanism Compound H-beta,beta-Dicyclohexyl-DL-ala-OH (Zwitterionic Lattice) Hydrophobic Cyclohexyl Rings (Lipophilic) Compound->Hydrophobic Ionic NH3+ / COO- Termini (Polar) Compound->Ionic Solvent Polar Aprotic Solvent (DMSO/DMF) Interaction1 Van der Waals Solvation Solvent->Interaction1 Solvates Interaction2 Dipole-Dipole Disruption Solvent->Interaction2 Screening Hydrophobic->Interaction1 Ionic->Interaction2 Result Solubilized Species Interaction1->Result Interaction2->Result

Figure 2: Mechanistic interaction of polar aprotic solvents with the amphipathic amino acid structure.

Stability and Storage

Once dissolved, the stability of H-beta,beta-Dicyclohexyl-DL-ala-OH depends heavily on water content and temperature.

  • Hygroscopicity: DMSO and DMF are hygroscopic. Absorbed atmospheric water will cause the hydrophobic amino acid to precipitate over time ("crashing out").

    • Protocol: Always purge stock solution vials with inert gas (Argon or Nitrogen) before closing. Seal with Parafilm.

  • Temperature:

    • Short-term (Days):

      
      . Note that DMSO will freeze; thaw completely and vortex before use to ensure homogeneity.
      
    • Long-term (Months):

      
       or 
      
      
      
      .
  • Freeze-Thaw: Limit freeze-thaw cycles. Aliquot stock solutions into single-use volumes to prevent repeated exposure to moisture and temperature fluctuations.

References

  • BenchChem. Enhancing the Solubility of Peptides with Unnatural Amino Acids. Retrieved from

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Retrieved from

  • Sigma-Aldrich. Amino Acid Solubility & Stability Data.[2][3] Retrieved from

  • Biotage. Choosing the Right Solvent for Hydrophobic Peptide Synthesis. Retrieved from

Sources

Application Note: Scalable Liquid-Phase Synthesis of Dicyclohexylalanine (Cha) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dicyclohexylalanine (Cha) is a non-canonical, lipophilic amino acid frequently employed in therapeutic peptides (e.g., GLP-1 analogs, protease inhibitors) to enhance metabolic stability and receptor affinity via hydrophobic interactions. However, the bulky cyclohexyl side chain introduces significant steric hindrance, making standard coupling protocols inefficient. Furthermore, the high lipophilicity of Cha-containing peptides often leads to aggregation and poor solubility in standard SPPS (Solid-Phase Peptide Synthesis) solvents.

This guide details a Liquid-Phase Peptide Synthesis (LPPS) strategy optimized for Cha residues. Unlike SPPS, LPPS allows for intermediate purification, scalable fragment condensation, and the use of specialized solvent systems that solubilize greasy Cha-peptides. We prioritize the use of Propylphosphonic Anhydride (T3P®) as a coupling reagent due to its unique ability to generate water-soluble by-products, streamlining the workup process for large-scale manufacturing.[1]

Strategic Analysis: The "Cha" Challenge

Before initiating synthesis, the chemist must account for two physical properties of Cha that dictate the protocol:

Steric Hindrance (The "Wall" Effect)

The cyclohexyl ring of Cha is significantly bulkier than the phenyl ring of Phenylalanine (Phe). When Cha is the activated species (C-terminal), the bulky group shields the carbonyl carbon, slowing nucleophilic attack by the incoming amine.

  • Consequence: Slow kinetics increase the window for racemization (epimerization) via oxazolone formation.

  • Solution: Use highly reactive coupling agents (T3P, HATU) with racemization suppressants (Oxyma Pure, HOAt).

Hydrophobicity (The Solubility Trap)

Cha peptides are notoriously "greasy." In standard solvents like DMF, they may aggregate, leading to incomplete reactions.

  • Consequence: Gelation during reaction; precipitation during workup.

  • Solution: Use "disaggregating" solvent mixtures. Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with DCM are effective. For green chemistry compliance, 2-Methyltetrahydrofuran (2-MeTHF) is the preferred solvent for T3P couplings.

Critical Reagent Selection

The choice of coupling reagent is the single most critical variable in Cha synthesis.

ReagentClassSuitability for ChaProsCons
T3P® Cyclic AnhydrideOptimal Low racemization; By-products are water-soluble (easy wash); Scalable.[1][2][3]Requires base (DIPEA/NMM); Slower than HATU but cleaner.
HATU UroniumHighExtremely fast kinetics; Good for difficult couplings.Hard to remove by-products in liquid phase; Risk of guanidinylation.
EDC/HOBt CarbodiimideLowStandard cost-effective reagent.Too slow for Cha-Cha bonds; High racemization risk; Urea by-products difficult to remove.
DIC/Oxyma CarbodiimideMediumBetter suppression of racemization than HOBt.[4]Urea removal is still a bottleneck in LPPS compared to T3P.

Protocol A: T3P-Mediated Stepwise Coupling

Recommended for: Linear elongation of Cha-containing peptides (up to 5-mer).

This protocol utilizes T3P (Propylphosphonic anhydride) in ethyl acetate or 2-MeTHF. The key advantage is that the T3P by-product is water-soluble, allowing the product to be purified simply by washing the organic layer with water/bicarbonate.

Materials
  • Carboxyl Component: Fmoc-Cha-OH (1.1 equiv)

  • Amine Component: H-AA-OR (Amino acid ester, 1.0 equiv)

  • Coupling Reagent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: 2-MeTHF (preferred) or EtOAc.

Step-by-Step Methodology
  • Dissolution: Dissolve the Amine Component (free base or salt) and Fmoc-Cha-OH in 2-MeTHF (concentration ~0.1 M).

    • Note: If using amine salt (e.g., HCl), add 1.0 equiv of DIPEA first to neutralize.

  • Cooling: Cool the reaction mixture to 0°C .

    • Reasoning: Low temperature suppresses initial racemization during the activation step.

  • Activation & Coupling: Add T3P solution dropwise, followed immediately by the remaining DIPEA.

    • Critical: Maintain pH ~8. T3P requires a basic environment to function, but pH >9 risks Fmoc cleavage.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC or HPLC. If conversion <95% after 4 hours, add 0.2 equiv T3P.

  • Workup (The T3P Advantage):

    • Wash organic layer with Water (2x).

    • Wash with 0.5 M HCl (2x) (removes unreacted amine).

    • Wash with 10% NaHCO₃ (2x) (removes unreacted acid).

    • Wash with Brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Visualization: T3P Workflow

T3P_Workflow Start Start: Amino Acid Ester + Fmoc-Cha-OH Solvent Dissolve in 2-MeTHF (Green Solvent) Start->Solvent Cool Cool to 0°C (Suppress Racemization) Solvent->Cool AddReagents Add T3P (1.5 eq) + DIPEA (3 eq) Cool->AddReagents React Stir 0°C -> RT (2-4 hrs) AddReagents->React Wash Aqueous Workup: 1. Water (T3P by-products) 2. HCl (Amine) 3. NaHCO3 (Acid) React->Wash Conversion >98% Isolate Concentrate & Dry Wash->Isolate

Figure 1: The T3P liquid-phase workflow minimizes chromatography by ensuring by-products are removed during the aqueous wash steps.

Protocol B: Convergent Fragment Condensation

Recommended for: Coupling two large fragments where the C-terminus is Cha.

When coupling a fragment ending in Cha (e.g., Fragment A-Cha-OH) to another fragment (H-Fragment B), steric bulk is at its maximum. Standard activation will likely cause racemization.

The "Hybrid" Activation Strategy

We utilize EDC/HOAt or T3P/HOAt . The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is non-negotiable here; the pyridine nitrogen in HOAt provides an anchimeric assistance effect that accelerates coupling, outcompeting the racemization pathway.

Methodology
  • Dissolution: Dissolve Fragment A (C-term Cha) and Fragment B (N-term amine) in minimal DMF or NMP.

    • Tip: If solubility is poor, add 10-20% TFE (Trifluoroethanol).

  • Add Additive: Add HOAt (1.2 equiv). Stir for 5 minutes.

  • Activation:

    • Option A (Scalable): Add T3P (1.5 equiv) + DIPEA (3.0 equiv) at 0°C.

    • Option B (Difficult Sequences): Add HATU (1.1 equiv) + TMP (2,4,6-Trimethylpyridine/Collidine) (2.5 equiv).

    • Expert Note: Collidine is a weaker base than DIPEA and further reduces racemization risk with HATU.

  • Reaction: Stir at 0°C for 1 hour, then 24 hours at RT. Cha-Cha couplings are slow.

  • Purification: Unlike Protocol A, fragment condensation usually requires column chromatography or Prep-HPLC due to the similarity of the protected fragments.

Visualization: Fragment Condensation Logic

Fragment_Condensation FragA Fragment A (C-Term Cha-OH) Mix Mix in DMF/TFE + HOAt (Additive) FragA->Mix FragB Fragment B (N-Term Amine) FragB->Mix Activation Activation (T3P or HATU/Collidine) Mix->Activation Intermediate Transition State (Bulky/Slow) Activation->Intermediate 0°C Product Final Peptide (Protected) Intermediate->Product 24h, RT

Figure 2: Convergent synthesis strategy. Note the requirement for HOAt to accelerate the transition state involving the bulky Cha residue.

Protocol C: Catalytic Hydrogenation (The "Post-Synthetic" Route)

Recommended for: Peptides where direct Cha coupling fails or is too expensive.

An alternative strategy is to synthesize the peptide using Phenylalanine (Phe) (which couples easily) and then convert Phe to Cha via catalytic hydrogenation.

Requirements
  • Substrate: Protected peptide containing Phe residues.

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).

  • Solvent: Acetic Acid (AcOH) or MeOH/AcOH mixture.

  • Conditions: 5–10 bar H₂ pressure, RT.

Methodology
  • Synthesize the peptide using standard Fmoc-Phe-OH.

  • Dissolve the protected peptide in MeOH with 5% AcOH.

  • Add 5% Rh/C catalyst (10-20% by weight of peptide).

  • Hydrogenate in an autoclave or Parr shaker at 5–10 bar H₂ for 12–24 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Note: This method converts all aromatic residues (Trp, Tyr, Phe) to their cyclohexyl analogs. Use only if Phe is the sole aromatic residue or if global reduction is desired.

Quality Control & Troubleshooting

Solubility Check

Cha peptides often aggregate on C18 HPLC columns, leading to broad, ghost peaks.

  • QC Protocol: Use a C4 or C8 column (less hydrophobic retention).

  • Mobile Phase: Run gradients at 60°C to break aggregation, or use 0.1% TFA in Isopropanol/Acetonitrile mixtures.

Racemization Detection

To validate the stereochemical integrity of the Cha residue:

  • Synthesize a standard of the D-Cha epimer (e.g., L-Phe-D-Cha-L-Ala).

  • Develop a chiral HPLC method (e.g., Chiralpak IC) or use Marfey’s reagent derivatization post-hydrolysis to quantify % D-Cha.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177. (Context: T3P scalability).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Context: Protecting group stability in LPPS).

Disclaimer: This protocol involves hazardous chemicals.[4][5] All work should be performed in a fume hood with appropriate PPE. T3P is moisture sensitive; handle under inert atmosphere.

Sources

Protecting group strategies for beta,beta-dicyclohexyl amino acids

Application Note: High-Efficiency Strategies for -Dicyclohexyl Amino Acids

The Steric Challenge: Why Standard Protocols Fail

The


1
  • N-Acylation (Coupling): The nucleophilic attack of the

    
    -amino group onto an incoming activated ester is severely retarded by the two cyclohexyl rings locking the backbone conformation.
    
  • Fmoc Removal: The bulky side chain hinders the approach of the base (piperidine) to the acidic proton on the fluorenyl ring (though less than the coupling step, it remains kinetically sluggish).

Structural Comparison:

  • Alanine: No steric hindrance.

  • 
    -Cyclohexylalanine (Cha):  Moderate hindrance (similar to Leucine).
    
  • 
    -Dicyclohexylalanine (
    
    
    -Dcha):
    Extreme hindrance (exceeding Aib or tert-Leucine).

Strategic Overview: Decision Matrix

Before initiating synthesis, select the appropriate activation strategy based on the sequence position of the hindered residue.

ProtectionStrategyStartTarget: (β,β)-Dcha PeptidePosPosition of (β,β)-DchaStart->PosNTermN-TerminalPos->NTermInternalInternal SequencePos->InternalCTermC-TerminalPos->CTermStratAStrategy A:Standard Fmoc-OSu(Solution Phase)NTerm->StratACoupling to ResinStratBStrategy B:Microwave SPPS(HATU/HOAt @ 75°C)Internal->StratBStandardStratCStrategy C:Acid Fluoride (TFFH)or PyAOPInternal->StratCDifficult/FailedStratDStrategy D:2-CTC Resin Loading(Avoids racemization)CTerm->StratD

Figure 1: Strategic decision tree for handling

Protocol 1: Synthesis of Fmoc- -Dcha-OH

Context: If the Fmoc-protected building block is not commercially available, it is typically synthesized from Fmoc-Diphenylalanine via catalytic hydrogenation or from the free amino acid.

Reagents:

  • Substrate: H-

    
    -Dcha-OH (Free amino acid).
    
  • Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).

  • Solvent: 1:1 Dioxane/10% Na₂CO₃ (aq).

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 eq of H-

    
    -Dcha-OH in 10% Na₂CO₃ (aq). Add Dioxane until the solution clears (approx 1:1 ratio). Note: The dicyclohexyl group is very hydrophobic; ensure complete dissolution before adding Fmoc-OSu.
    
  • Addition: Add 1.2 eq of Fmoc-OSu dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Due to sterics, stir vigorously for 24–48 hours .

    • Optimization: If conversion is <50% after 24h, heat to 40°C.

  • Workup:

    • Dilute with water.

    • Extract 2x with Et₂O (to remove unreacted Fmoc-OSu and byproducts).

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the product into Ethyl Acetate (3x).

  • Purification: Recrystallize from EtOAc/Hexane. Do not rely on precipitation alone; the hydrophobic side chain traps impurities.

Protocol 2: Solid Phase Peptide Synthesis (SPPS)

Context: Coupling onto the


A. Resin Selection

Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why: 2-CTC allows for very mild cleavage (1% TFA) to check purity without removing side-chain protection. It also prevents diketopiperazine formation if the

    
    -Dcha is at the C-terminus.
    
  • Loading: Keep loading low (< 0.4 mmol/g ) to reduce inter-chain aggregation.

B. Coupling Reagents (The "Power" Mixes)

Standard DIC/HOBt is insufficient. Use one of the following systems:

TierReagentsConditionsApplication
1 (Standard) HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2 eq)Microwave, 75°C, 20 minCoupling

-Dcha to unhindered AA.
2 (Advanced) PyAOP (0.95 eq) / HOAt (0.95 eq) / TMP (2 eq)Microwave, 75°C, 2x 20 minCoupling onto

-Dcha.
3 (Extreme) TFFH (1.0 eq) / DIEA (2 eq)50°C, 60 min (Double Couple)When HATU fails. Generates Acid Fluoride in situ.

Note: Use 2,4,6-Trimethylpyridine (TMP) (Collidine) with PyAOP to prevent capping by guanidinylation.

C. The Coupling Protocol (Microwave Assisted)
  • Activation: Dissolve Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in DMF. Add DIEA (10 eq) immediately before addition to resin.

  • Coupling: Add to resin. Irradiate at 75°C (30 Watts) for 15 minutes.

  • Double Coupling: Drain. Repeat step 1 & 2 with fresh reagents.

  • Monitoring: The Kaiser test (ninhydrin) may yield false negatives due to the steric bulk preventing the reagent from reacting with the amine. Use the Chloranil Test (more sensitive for secondary/hindered amines) or micro-cleavage LC-MS.

D. Fmoc Deprotection of -Dcha

The bulky side chain shields the Fmoc group.

  • Standard: 20% Piperidine in DMF with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Condition: 2 x 5 minutes at room temperature is usually insufficient.

    • Recommended: Microwave deprotection at 75°C for 3 minutes (2 cycles).

    • Warning: If the sequence contains Asp/Glu, DBU/Heat promotes aspartimide formation. In that case, use 20% Piperidine + 5% Formic acid (to suppress aspartimide) but extend time to 4 x 10 mins.

Troubleshooting & Optimization

TroubleshootingProblemProblem: Incomplete Coupling(LC-MS shows Deletion)Check1Is the acceptor amine(β,β)-Dcha?Problem->Check1Sol1Switch to Acid Fluoride(TFFH/DIEA)Check1->Sol1Yes (Steric Wall)Sol2Use 'Magic Mixture'(DMF/DCM/Ethylene Carbonate)Check1->Sol2No (Aggregation)Sol3Increase Temp to 90°C(Check Cys/His racemization)Sol1->Sol3Still Fails

Figure 2: Troubleshooting logic for incomplete coupling events involving hindered residues.

Quantitative Comparison of Coupling Efficiency
MethodYield (Coupling onto

-Dcha)
Racemization RiskNotes
DIC/HOBt (RT, 2h) < 10%LowCompletely ineffective.
HATU/DIEA (RT, 2h) 40-60%LowSlow kinetics.
HATU/DIEA (MW 75°C) > 95%LowStandard recommended method.
TFFH/DIEA (50°C) > 98%Low-MediumBest for extremely difficult junctions.

References

  • Hayashi, Y. (2024).[2] Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Bachem. Peptide Coupling Reagents & Additives: A Guide. Link

  • Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science. Link

  • Subirós-Funosas, R., et al. (2012).[3] Use of Oxyma Pure as Additive in Peptide Synthesis. Biopolymers (Peptide Science). Link

Troubleshooting & Optimization

Overcoming incomplete coupling of H-beta,beta-Dicyclohexyl-DL-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the coupling of H-


-Dicyclohexyl-DL-alanine-OH  (often abbreviated as Cha(

-Cy)
or Diccha in custom libraries).

This residue presents one of the most difficult steric profiles in peptide synthesis. The presence of two cyclohexyl rings on the


-carbon creates a massive "steric wall" that shields both the carboxyl group (during activation) and the 

-amine (during the subsequent deprotection and coupling steps).

Topic: Overcoming Incomplete Coupling of H-


-Dicyclohexyl-DL-ala-OH
Ticket Priority:  High (Hindered Sequence / Low Yield Risk)
Applicable Chemistry:  Fmoc/tBu SPPS, Solution Phase

Part 1: Diagnostic & Triage

Before altering your protocol, confirm the failure mode.

User Question: I am seeing low yields and deletion sequences when trying to couple H-


-Dicyclohexyl-DL-ala-OH. Is the reagent bad, or is it the sequence?

Scientist Response: The issue is almost certainly steric hindrance , not reagent quality. This amino acid is an analog of Valine but with two massive cyclohexyl groups replacing the methyls. This creates a quaternary center at the


-position, making the 

-carbon extremely inaccessible.

Diagnostic Checklist:

  • Colorimetric Test: Did you perform a Kaiser Test (ninhydrin) or Chloranil Test after the coupling?

    • Note: If coupling to a secondary amine (like Proline), use Chloranil.

  • LC-MS Analysis: Perform a micro-cleavage.

    • Symptom:[1][2][3][4][5][6][7] If you see a peak corresponding to [Mass of Previous Peptide], the coupling failed completely.

    • Symptom:[1][2][3][4][5][6][7] If you see [Mass of Product], but it is low intensity compared to impurities, you likely have slow kinetics leading to truncation.

Part 2: The "Nuclear" Coupling Protocol

Standard DIC/HOBt or HBTU protocols will fail with this residue. You must use high-efficiency reagents and elevated energy.

Recommended Workflow
ParameterStandard Protocol (Avoid)High-Steric Protocol (Recommended)
Coupling Reagent HBTU, HCTU, or DICHATU or PyAOP (7-Azabenzotriazole based)
Additive HOBtHOAt (if not built into HATU)
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced to 1.8 equiv to prevent racemization)
Concentration 0.2 M0.4 M - 0.6 M (Maximize collision frequency)
Temperature Room Temp (25°C)75°C (Microwave) or 60°C (Conventional Heat)
Time 1 hour2 x 1 hour (Double Couple)
Step-by-Step Methodology

Step 1: Pre-Activation (Critical) Do not add the base directly to the resin. Pre-activate the amino acid in a separate vial.

  • Dissolve Fmoc-

    
    -Dicyclohexyl-DL-ala-OH  (4 equiv relative to resin) in NMP  (N-methylpyrrolidone). NMP solvates hydrophobic residues better than DMF.
    
  • Add HATU (3.9 equiv).

  • Add HOAt (3.9 equiv) - Optional but recommended for extreme hindrance.

  • Add DIPEA (8 equiv).

  • Vortex for 30 seconds . The solution should turn yellow/orange.[8]

Step 2: The Coupling (Microwave Assisted)

  • Transfer the activated solution to the resin immediately.

  • Microwave Irradiation:

    • Set temperature to 75°C .

    • Power: 25-30W (prevent overheating).

    • Time: 15 minutes .

  • Alternative (No Microwave): Heat block at 60°C for 2 hours with vigorous agitation.

Step 3: The Double Couple

  • Drain the vessel.

  • Wash with NMP (3x).

  • Repeat Step 1 & 2 with fresh reagents.

    • Why? The first coupling often reaches a plateau (~80%). The second push drives it to >99%.

Step 4: Capping (Mandatory)

  • After the double coupling, treat with Acetic Anhydride/Pyridine in DMF.

  • This terminates any unreacted chains, preventing "deletion sequences" (n-1 impurities) that are impossible to separate during purification.

Part 3: Troubleshooting the "Next Step"

The problem often isn't putting this amino acid ON, but coupling the NEXT one TO it.

User Question: I got the Dicyclohexyl-ala coupled, but now the Fmoc deprotection is slow, and the next amino acid won't attach.

Scientist Response: You have created a sterically crowded N-terminus. The two cyclohexyl rings hang over the


-amine like an umbrella, blocking the approach of the deprotection reagent (piperidine) and the next activated amino acid.

Solution: The "Hard-to-Couple" Cycle

  • Extended Deprotection:

    • Use 20% Piperidine in DMF with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Perform 3 cycles of 10 minutes each.

    • Monitor: The UV signal of the fulvene-piperidine adduct may be lower than usual due to slow release.

  • Use an Acid Fluoride (TFFH):

    • For the next amino acid entering the chain, HATU may be too bulky.

    • Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). It generates an Amino Acid Fluoride , which is a small, highly reactive species that can slip past the steric bulk.

    • Protocol: AA (4 eq), TFFH (4 eq), DIPEA (8 eq) in DCM/DMF at 45°C.

Part 4: Mechanism & Logic (Visualized)

The following diagram illustrates the steric clash and the decision pathway for optimizing the synthesis.

G Start Start: Incomplete Coupling Detected Diagnosis Diagnosis: Steric Hindrance at Beta-Carbon (2x Cyclohexyl) Start->Diagnosis Reagent Reagent Selection Diagnosis->Reagent Conditions Reaction Conditions Diagnosis->Conditions Standard Standard: HBTU/DIC (Fails due to bulk) Reagent->Standard Avoid Advanced Advanced: HATU/HOAt or PyAOP (7-aza effect reduces racemization and boosts reactivity) Reagent->Advanced Select NextStep Coupling NEXT Residue Advanced->NextStep After Successful Coupling Heat Energy: 75°C Microwave (Overcomes activation barrier) Conditions->Heat Solvent Solvent: NMP (Better solvation of hydrophobic chains) Conditions->Solvent TFFH Use TFFH (Acid Fluoride) Small leaving group penetrates steric shield NextStep->TFFH

Caption: Decision matrix for overcoming steric hindrance in


-disubstituted amino acid coupling.

Part 5: Frequently Asked Questions (FAQ)

Q1: Since I am using a DL-mixture (racemic), will I see two peaks in HPLC? A: Yes. The peptide resin is chiral (assuming you have other L-amino acids). Coupling a DL-amino acid creates diastereomers (e.g., L-L-L-D -L vs L-L-L-L -L). These have different physical properties and will likely separate on a C18 HPLC column. Warning: The coupling rates of D- and L- isomers may differ ("kinetic resolution"). If you stop the reaction at 90% conversion, the ratio of D:L in the product might not be 50:50. Drive the reaction to 100% to maintain the stoichiometric ratio.

Q2: Can I use PyBOP instead of HATU? A: PyBOP is a phosphonium salt and is excellent, often comparable to HATU. However, for extremely hindered couplings like this, the 7-azabenzotriazole moiety in HATU/PyAOP provides an "anchimeric assistance" effect (neighboring group participation) that boosts the reaction rate significantly over the benzotriazole in PyBOP [1].

Q3: Is aggregation a factor here? A: While the amino acid itself is bulky, the cyclohexyl groups are highly hydrophobic. This can induce "hydrophobic collapse" or aggregation of the peptide chain on the resin. Fix: Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve swelling, and perform couplings in NMP rather than DMF.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Albericio, F., & Bomer, J. M. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • H-beta,beta-Dicyclohexyl-DL-alanine . (CAS 274262-70-3). Chemical Book Entry.

Sources

Technical Support Center: Resolving Solubility Challenges for H-beta,beta-Dicyclohexyl-DL-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for H-beta,beta-Dicyclohexyl-DL-ala-OH. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this unique and highly hydrophobic amino acid derivative. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to overcome these issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule

Q1: What is H-beta,beta-Dicyclohexyl-DL-ala-OH, and why is it so difficult to dissolve in aqueous buffers?

A1: H-beta,beta-Dicyclohexyl-DL-ala-OH is a non-standard amino acid. Its structure presents a significant challenge for aqueous solubility due to two key features:

  • Extreme Hydrophobicity: The molecule possesses two bulky cyclohexyl groups attached to the beta-carbon of the alanine backbone. These aliphatic rings are non-polar and create a large hydrophobic surface area, leading to very poor affinity for water.[1][2]

  • Zwitterionic Nature: As an amino acid, it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[3][4] In a neutral pH environment, these groups ionize to form a zwitterion (-NH₃⁺ and -COO⁻), which has no net charge.[3][5][6] While zwitterions can be soluble in water, the extreme hydrophobicity of the dicyclohexyl moiety dominates, causing the molecule to aggregate and resist dissolution.[1][5]

The combination of a large, non-polar side chain with zwitterionic character at neutral pH results in a molecule that is poorly soluble in both aqueous and many non-polar organic solvents.

Q2: What are the critical physicochemical properties I should be aware of?

A2: While specific experimental data for this exact molecule is scarce, we can infer its properties from its structure and from related compounds.

  • pKa Values: Like all simple amino acids, it will have two primary pKa values.[7][8][9]

    • pKa₁ (α-carboxyl group): Estimated to be around 2.0 - 2.5 . Below this pH, the carboxyl group is protonated (-COOH).

    • pKa₂ (α-amino group): Estimated to be around 9.0 - 9.8 . Above this pH, the amino group is deprotonated (-NH₂).

  • Isoelectric Point (pI): This is the pH at which the molecule has a net charge of zero. For a simple amino acid with a non-ionizable side chain, the pI is the average of pKa₁ and pKa₂.[3][6][10] We can estimate the pI to be in the range of 5.5 - 6.2 . Solubility is at its minimum at or near the pI.[11][12]

  • LogP (Octanol-Water Partition Coefficient): This value, a measure of lipophilicity, is expected to be very high due to the two cyclohexyl groups, confirming its hydrophobic nature.

Understanding these parameters is crucial because they dictate the most effective solubilization strategy, which almost always involves moving the pH of the solution far away from the isoelectric point.[7][10][13]

Section 2: Systematic Troubleshooting Workflow

Before attempting to dissolve a large amount of material, it is critical to perform small-scale solubility tests. The following workflow provides a systematic approach to identifying an effective solubilization strategy.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: pH Adjustment Strategy cluster_2 Step 3: Organic Co-Solvent Strategy Start Start with small aliquot (e.g., 1 mg) Test_Water Add small volume of pure water or buffer (pH 7.4) Start->Test_Water Vortex Vortex / Sonicate Test_Water->Vortex Check1 Is it dissolved? Vortex->Check1 pH_branch pH Adjustment Check1->pH_branch No Success Success! Proceed with stock preparation Check1->Success Yes Test_Acid Add 0.1 M HCl dropwise (Target pH < 2) pH_branch->Test_Acid Try Acidic Test_Base Add 0.1 M NaOH dropwise (Target pH > 10) pH_branch->Test_Base Try Basic Check2_Acid Dissolved? Test_Acid->Check2_Acid Check2_Base Dissolved? Test_Base->Check2_Base Cosolvent_branch Organic Co-solvent Check2_Acid->Cosolvent_branch No Check2_Acid->Success Yes Check2_Base->Cosolvent_branch No Check2_Base->Success Yes Add_DMSO Add minimal DMSO (e.g., 10-20 µL) Cosolvent_branch->Add_DMSO Check3_DMSO Dissolved? Add_DMSO->Check3_DMSO Dilute Slowly add aqueous buffer to DMSO stock Check3_DMSO->Dilute Yes Failure Advanced Methods Needed (Surfactants, Cyclodextrins) Check3_DMSO->Failure No Check4_Dilute Precipitation? Dilute->Check4_Dilute Check4_Dilute->Success No Check4_Dilute->Failure Yes

Caption: A decision tree for systematically troubleshooting solubility issues.

Section 3: Core Solubility Enhancement Techniques

Q3: How does pH adjustment work, and what is the protocol?

A3: pH adjustment is the most effective primary strategy. By shifting the pH far from the isoelectric point (pI ≈ 5.5-6.2), you force the equilibrium towards a charged species, which is significantly more soluble in water.[2][14][15]

  • At Acidic pH (pH < 2): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge.

  • At Basic pH (pH > 10): The carboxyl group is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂). The molecule carries a net negative charge.

This net charge dramatically increases the molecule's interaction with polar water molecules, overcoming the hydrophobic forces of the cyclohexyl groups.[16]

Protocol: pH-Adjusted Stock Solution Preparation
  • Weigh the required amount of H-beta,beta-Dicyclohexyl-DL-ala-OH in a sterile container.

  • Choose your path:

    • Acidic Dissolution: Add a volume of sterile water or a low-molarity buffer (e.g., 10 mM HCl) that is less than your final target volume.

    • Basic Dissolution: Add a volume of sterile water or a low-molarity buffer (e.g., 10 mM NaOH) that is less than your final target volume.

  • Titrate: While vortexing or stirring, add a stock solution of 0.1 M to 1 M HCl (for acidic path) or NaOH (for basic path) dropwise.

  • Monitor: Continue adding acid or base until the solid completely dissolves. The solution should become clear. For the acidic path, you will likely need a final pH of < 2.5. For the basic path, a final pH of > 9.5 is a good target.

  • Adjust to Final Volume: Once dissolved, add your final buffer or water to reach the desired final concentration and volume.

  • Final pH Check: Crucially, do not attempt to neutralize this stock solution back to pH 7.4. The compound will precipitate out as it approaches its isoelectric point. This stock solution must be used by diluting it significantly into your final assay medium, ensuring the final pH of the medium is not drastically altered.

Q4: Can I use organic co-solvents? Which ones are recommended?

A4: Yes, using a water-miscible organic co-solvent is a common and effective secondary strategy, especially if pH adjustment alone is insufficient or undesirable for your experiment.[17][18][19] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[20][21]

The recommended approach is to first dissolve the compound in a minimal amount of 100% organic solvent and then slowly dilute this stock into the aqueous buffer with vigorous stirring.[1][22]

Co-SolventRecommended Starting UseProsCons / Considerations
DMSO (Dimethyl sulfoxide)Dissolve in 100% DMSO first, then dilute.Excellent solubilizing power for hydrophobic compounds. Generally well-tolerated by cells at low final concentrations (<0.5%).[1]Can be toxic to some cell lines at higher concentrations. May interfere with some assays.
DMF (Dimethylformamide)Dissolve in 100% DMF first, then dilute.Strong solubilizing agent.[23]Higher toxicity than DMSO. Should be used with caution.
Ethanol (EtOH)Dissolve in 100% EtOH first, then dilute.Biocompatible and less toxic.[17]Less powerful than DMSO or DMF for highly hydrophobic compounds.
Propylene Glycol (PG) Can be used as a primary solvent or in a mixture.Low toxicity, often used in pharmaceutical formulations.[17]Can be viscous. May not be as effective as other solvents.
Protocol: Co-Solvent Stock Solution Preparation
  • Weigh the compound into a clean vial.

  • Add a very small volume of 100% DMSO (or other chosen co-solvent) to the solid. Start with just enough to wet the powder (e.g., 20-50 µL for 1-5 mg).

  • Vortex or Sonicate until the solid is completely dissolved.[23][24] You should have a clear, concentrated primary stock.

  • Prepare the final solution: To make your working solution, slowly add the concentrated DMSO stock dropwise into your final aqueous buffer while the buffer is being vortexed or stirred vigorously.

  • Monitor for Precipitation: If the solution becomes cloudy, you have exceeded the solubility limit at that co-solvent/buffer ratio. Stop adding the stock.[1] This defines the maximum achievable concentration with this method.

Q5: What about advanced methods like cyclodextrins or surfactants?

A5: If pH adjustment and co-solvents fail, or if the resulting solution is not compatible with your experimental system, complexation agents can be used.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25][26] They can encapsulate the hydrophobic dicyclohexyl portion of your molecule, forming an "inclusion complex" where the new complex has a water-soluble exterior.[27][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for injectable or cell-based applications due to its safety and high solubility.[28]

  • Surfactants: Compounds like Tween® or Triton™ X-100 can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can sequester your compound, effectively solubilizing it. This is more common for in-vitro assays and less so for in-vivo or cell-based work unless part of a specific formulation.

Section 4: Validation and Best Practices

Q6: How can I confirm my compound is truly dissolved and not a fine suspension?

A6: Visual inspection is the first step. A true solution will be perfectly clear and transparent. Any cloudiness, opalescence, or Tyndall effect (light scattering when a laser pointer is shone through) indicates a suspension or colloid, not a true solution. For rigorous confirmation, filter the solution through a 0.22 µm syringe filter. If the compound was not fully dissolved, you will see a significant drop in concentration after filtration, which can be measured by a suitable analytical method like HPLC-UV or LC-MS.

Q7: What is the best way to store stock solutions of this compound?

A7: Given its instability at neutral pH, stock solutions should be stored under the conditions in which they were dissolved (i.e., highly acidic or basic, or in a co-solvent).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C for long-term stability.

  • Inert Gas: For maximum stability, especially if dissolved in an organic solvent, purging the vial headspace with an inert gas like argon or nitrogen before sealing can prevent oxidation.

By following this structured approach—understanding the molecule's properties, performing systematic solubility tests, and applying the correct solubilization technique—you can successfully prepare stable, usable solutions of H-beta,beta-Dicyclohexyl-DL-ala-OH for your research.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 20, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 20, 2026, from [Link]

  • Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Retrieved February 20, 2026, from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 20, 2026, from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 20, 2026, from [Link]

  • Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. Retrieved February 20, 2026, from [Link]

  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved February 20, 2026, from [Link]

  • Fiveable. (2025, August 15). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved February 20, 2026, from [Link]

  • PubMed. (2010, June 30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved February 20, 2026, from [Link]

  • Agrisera. (n.d.). How to dissolve a peptide? Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved February 20, 2026, from [Link]

  • Guidelines for Peptide Dissolving. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved February 20, 2026, from [Link]

  • PMC. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved February 20, 2026, from [Link]

  • doc brown's advanced A level organic chemistry revision notes. (n.d.). Structure synthesis amino acids zwitterions acidic basic character chromatograhy analysis equations physical properties chemical reactions as base or an acid 20 amino acids that make up proteins. Retrieved February 20, 2026, from [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.). Retrieved February 20, 2026, from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the... Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved February 20, 2026, from [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, September 21). 7.2: Amino acids. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved February 20, 2026, from [Link]

  • The Nest Group. (n.d.). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved February 20, 2026, from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Dicyclohexylalanine (Dcha) Peptide Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dcha Paradox

Dicyclohexylalanine (Dcha) is a molecular "brick." While often employed to enhance metabolic stability or membrane permeability, its structural properties—immense steric bulk combined with extreme lipophilicity—create a perfect storm for experimental failure.

When a peptide containing Dcha fails, it rarely fails due to simple chemistry; it fails due to physics. The cyclohexyl rings drive strong Van der Waals associations, leading to rapid


-sheet formation and irreversible aggregation. This guide treats Dcha peptide handling not as standard biochemistry, but as solubility engineering .

Module 1: Synthesis Optimization (The Root Cause)

The Issue: Low yield or deletion sequences (missing Dcha) during Solid Phase Peptide Synthesis (SPPS). Diagnosis: The growing peptide chain aggregates on the resin, collapsing the matrix and preventing reagent access. Dcha's steric bulk further hinders coupling.

Protocol: The "Hot & Chaotropic" Synthesis Strategy

Do not use standard Fmoc protocols. You must disrupt inter-chain hydrogen bonding during the assembly.

Step 1: Solvent Engineering Standard DMF is insufficient for swelling Dcha-containing resins.

  • Replace DMF: Use NMP (N-methyl-2-pyrrolidone) as the primary solvent.

  • The "Magic Mixture": If NMP fails, use a solvent blend of DCM:DMF:NMP (1:1:1) . This balances polarity and swelling power.

  • Chaotropic Additive: Add 0.1 M LiCl or Pseudo-prolines (if applicable to adjacent residues) to the coupling buffer to disrupt

    
    -sheet formation.
    

Step 2: Coupling Conditions Dcha is sterically hindered (similar to Aib).

  • Reagent: Switch from HBTU/HCTU to HATU or PyAOP (7-azabenzotriazole derivatives are superior for hindered amines).

  • Temperature: Perform the Dcha coupling (and the subsequent 2-3 residues) at 60°C (microwave or heated block).

  • Double Coupling: Mandatory for Dcha.

    • Coupling 1: 60 mins at 60°C.

    • Coupling 2: 60 mins at 60°C with fresh reagents.

Visualization: Synthesis Decision Logic

SynthesisLogic Start Start Dcha Peptide Synthesis CheckSeq Sequence Analysis: >5 Hydrophobic Residues? Start->CheckSeq Standard Standard DMF Protocol CheckSeq->Standard No HighRisk High Aggregation Risk CheckSeq->HighRisk Yes SolventChoice Solvent Selection: Switch to NMP or DCM:DMF:NMP (1:1:1) HighRisk->SolventChoice Coupling Coupling Strategy: HATU + 60°C + Double Couple SolventChoice->Coupling Monitor Kaiser Test / Micro-cleavage Coupling->Monitor Success Proceed to Next AA Monitor->Success Blue Beads (Negative) Fail Incomplete Coupling Monitor->Fail Color (Positive) Rescue Rescue Protocol: Add 0.1M LiCl (Chaotropic) or 3rd Coupling Fail->Rescue Rescue->Monitor

Figure 1: Decision logic for synthesizing sterically hindered, hydrophobic peptides.

Module 2: Cleavage & Isolation (The Trap)

The Issue: After cleavage, the peptide precipitates but cannot be redissolved, or it forms a gelatinous mass in diethyl ether. The Cause: Standard ether precipitation crashes hydrophobic peptides into aggregates so tight that solvent cannot re-penetrate.

Troubleshooting Protocol: The "Ether-Free" Workup

If your Dcha peptide turns into a "brick" after ether precipitation, stop using ether.

  • Cleave: Use standard TFA/TIS/H2O cocktails (e.g., Reagent K).[1]

  • Do Not Precipitate: Instead of dripping the TFA into cold ether:

    • Evaporate most of the TFA using a nitrogen stream.

    • Direct Dilution: Add a mixture of 50% Acetonitrile / 50% Water directly to the oily residue.

    • Note: If it doesn't dissolve, add minimal Acetic Acid (if basic) or NH4OH (if acidic), or small amounts of TFE (Trifluoroethanol) .

  • Lyophilize: Freeze and lyophilize this solution directly. This yields a fluffy powder that is much easier to resolubilize than an ether-crashed pellet.

Module 3: Purification (The Bottleneck)

The Issue: High back-pressure, broad peaks, or no elution (ghost peaks) during HPLC. The Cause: The peptide is precipitating inside the column or binding irreversibly to the C18 stationary phase.

HPLC Optimization Table
VariableStandard Protocol (Avoid)Dcha/Hydrophobic Protocol (Recommended) Why?
Stationary Phase C18 (Octadecyl)C4 (Butyl) or Phenyl-Hexyl C18 is too hydrophobic; peptide sticks irreversibly. C4 allows elution.
Mobile Phase B 100% AcetonitrileAcetonitrile + Isopropanol (IPA) (70:30) IPA has higher eluting strength and solvates hydrophobic domains better.
Temperature Ambient (25°C)Elevated (60°C) Heat increases mass transfer and disrupts hydrophobic aggregation.
Additives 0.1% TFA0.1% TFA + 10-20% Formic Acid (in sample)Formic acid is a strong solvent that helps keep the sample dissolved during injection.
Protocol: The "Sandwich" Injection

To prevent the peptide from crashing immediately upon hitting the aqueous mobile phase:

  • Dissolve peptide in high organic content (e.g., 80% Formic Acid or pure HFIP).

  • Inject a "plug" of solvent before and after the sample if your autosampler allows, or simply ensure the sample loop is thoroughly washed with a strong solvent.

Module 4: Reconstitution & Storage (The User Guide)

The Issue: "I have the pure powder, but I can't get it into solution for my biological assay."

The "HFIP Trick" (The Gold Standard)

Hexafluoroisopropanol (HFIP) is the ultimate "reset button" for peptide secondary structure.

  • Dissolve: Dissolve the lyophilized powder in 100% HFIP . This breaks all

    
    -sheets and creates a monomeric solution.
    
  • Aliquot: Dispense into single-use vials.

  • Evaporate: Dry down the HFIP (speedvac or nitrogen). You now have a thin film of "amorphous" peptide.

  • Reconstitute (Assay Day):

    • Add DMSO (typically to 10-20 mM stock).

    • Sonicate for 5 minutes.

    • Dilute slowly into your aqueous buffer.[2] Note: Keep final DMSO <1% for cell assays.

Visualization: Solubility Decision Tree

SolubilityTree Start Dry Peptide Powder Charge Calculate Net Charge (pH 7) Start->Charge Positive Positive Charge (+) (Basic) Charge->Positive Negative Negative Charge (-) (Acidic) Charge->Negative Neutral Neutral / Hydrophobic (Dcha-rich) Charge->Neutral AcidSol 10% Acetic Acid Positive->AcidSol BaseSol 0.1% NH4OH Negative->BaseSol Organic Organic Solvent Required Neutral->Organic DMSO 1. Dissolve in DMSO (min vol) 2. Dilute with Buffer Organic->DMSO Standard HFIP HFIP Pre-treatment (Dry down -> DMSO) Organic->HFIP If DMSO fails

Figure 2: Workflow for solubilizing difficult hydrophobic peptides.

Frequently Asked Questions (FAQ)

Q1: My Dcha peptide elutes as a broad hump on HPLC. Is it impure?

  • Answer: Not necessarily. Broad peaks often indicate on-column aggregation or slow conformational exchange. Action: Re-run the HPLC at 60°C. If the peak sharpens, it is aggregation, not impurity. If it remains broad, try a C4 column.

Q2: Can I use Dicyclohexylcarbodiimide (DCC) for coupling Dcha?

  • Answer: Avoid it. DCC is too slow and prone to side reactions (N-acylurea formation) for sterically hindered residues like Dcha. Use HATU or COMU with a base like DIEA or TMP.

Q3: The peptide dissolved in DMSO, but precipitated when I added PBS. Why?

  • Answer: You likely crossed the critical aggregation concentration (CAC) or the salt in PBS "salted out" the hydrophobic peptide. Action: (1) Use a lower concentration. (2) Use a low-salt buffer (e.g., 10mM Tris) instead of PBS. (3) Ensure the DMSO stock is added dropwise to the vortexing buffer, never the other way around.

Q4: Is Dcha stable in acid?

  • Answer: Yes, the cyclohexyl ring is stable to standard TFA cleavage conditions. However, ensure you use scavengers (TIS/Water) to prevent tert-butyl cations from re-attaching to the bulky hydrophobic rings (alkylation), although this is less common than with aromatic rings like Trp/Tyr.

References

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Context: General handling of difficult residues).

  • Tickler, A. K., & Wade, J. D. (2007).[3] "The synthesis of difficult peptides." Chemical Biology & Drug Design. (Context: Use of "Magic Mixture" and elevated temperatures).

  • Sigma-Aldrich (Merck). "Handling Difficult Peptides." Technical Guide. (Context: Solubilization protocols and HFIP usage).

  • Phenomenex. "HPLC Troubleshooting Guide for Hydrophobic Peptides." (Context: Use of C4 columns and IPA in mobile phases).

  • Bachem. "Peptide Solubility Guidelines." (Context: Charge-based dissolution strategies).

Sources

Technical Support Center: Purification of Peptides Containing β,β-Dicyclohexyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid H-beta,beta-Dicyclohexyl-DL-ala-OH (Dcha). The unique structural characteristics of Dcha—extreme hydrophobicity, steric bulk, and the presence of a stereocenter leading to diastereomeric mixtures—present significant and often frustrating challenges during purification and analysis.

This guide is designed to provide in-depth, practical solutions to the most common issues encountered in the laboratory. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - The Solubility Barrier

The primary hurdle for any work involving Dcha-containing peptides is their profound hydrophobicity, which often leads to poor solubility in standard aqueous buffers.

Q1: My Dcha-peptide is completely insoluble in water and standard HPLC mobile phases (Acetonitrile/Water). What is the recommended approach?

A1: This is the most common issue. The two cyclohexyl groups render the peptide highly lipophilic, causing it to aggregate and precipitate in aqueous environments[1][2][3]. A systematic, multi-step approach is required for solubilization.

Initial Dissolution Strategy:

  • Start Small: Always test solubility on a small aliquot (e.g., <1 mg) before committing your entire batch[4].

  • Use Pure Organic Solvent First: The key is to first "wet" and solvate the hydrophobic regions of the peptide. Begin by adding a minimal volume of a strong, pure organic solvent. This overcomes the initial kinetic barrier to dissolution[5].

  • Gradual Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer or HPLC mobile phase component with vigorous vortexing. If the peptide precipitates, you have exceeded its solubility limit in that final solvent mixture[4].

For a detailed walkthrough, see Protocol 1: Step-by-Step Solubilization for Highly Hydrophobic Peptides .

Q2: Which specific solvents are most effective for the initial dissolution of a Dcha-peptide?

A2: The choice of solvent is critical and depends on the overall peptide sequence. However, for peptides dominated by the hydrophobicity of Dcha, stronger and less conventional solvents are often necessary.

SolventRecommended Use & RationaleCautions & Considerations
Dimethyl Sulfoxide (DMSO) Excellent starting point. Its high polarity and aprotic nature can disrupt both hydrophobic and hydrogen-bonding driven aggregation.[6][7]Can be difficult to remove by lyophilization. May interfere with certain biological assays. Can cause oxidation of Met residues if present.
Formic Acid (concentrated) A strong solvent for highly aggregated peptides. It protonates the peptide backbone and side chains, increasing repulsion and aiding dissolution.[8]Corrosive. Must be handled in a fume hood. Can cause formylation of amine groups as a side reaction.
Trifluoroethanol (TFE) Promotes helical structures and can effectively solvate hydrophobic backbones, breaking up β-sheet aggregates.[9]Can alter peptide conformation. May cause issues with peptide retention on reversed-phase columns if the concentration is too high in the injected sample.[9]
n-Propanol / Isopropanol Less volatile than acetonitrile and possess greater eluotropic strength, making them excellent choices for both initial dissolution and as HPLC mobile phase modifiers.[5]Higher viscosity can lead to increased backpressure in HPLC systems.
Q3: My peptide contains the DL-form of Dcha. Will this affect purification?

A3: Absolutely. The use of a racemic (DL) amino acid in a peptide that contains other chiral (L-amino) acids will result in the synthesis of a mixture of diastereomers . These are distinct chemical compounds with different physical properties. Standard reversed-phase HPLC may show them as a single broad peak, a peak with a shoulder, or two partially resolved peaks[10][11]. Achieving baseline separation is a significant challenge and requires dedicated method development. Chiral stationary phases (CSPs) are often employed for separating such isomers[10][12].

Section 2: HPLC Purification Troubleshooting Guide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptide purification, but Dcha-peptides push the limits of conventional methods[13][14].

Issue 1: Poor Peak Shape (Broad, Tailing, or Split Peaks)
Potential Cause A: On-Column Aggregation

The high concentration of the peptide at the head of the HPLC column can induce aggregation, even if it was soluble in the injection solvent. This leads to peak tailing and broadening.

Solutions:

  • Reduce Sample Load: Inject a smaller mass of peptide.

  • Increase Organic Modifier Strength: Replace acetonitrile (ACN) with a stronger solvent like n-propanol or isopropanol in your mobile phase. This enhances solubility on the column[5].

  • Shallow Gradient: Use a very shallow gradient (e.g., 0.1-0.5% B per minute) to give the peptide more time to partition between the mobile and stationary phases.

Potential Cause B: Unresolved Diastereomers

As discussed in Q3, the presence of diastereomers is a common cause of split or broad peaks.

Solutions:

  • Optimize Selectivity:

    • Change Organic Modifier: Switching from ACN to methanol or isopropanol can alter the selectivity and may resolve the diastereomers.

    • Adjust Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and sometimes enhance resolution[15].

    • Vary Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, using formic acid (FA) can change the interactions and improve separation.

  • Consider Chiral Chromatography: If baseline separation is required, a chiral stationary phase (CSP) may be necessary. This is a specialized technique that separates molecules based on their stereochemistry[11][12].

Issue 2: No Elution or Very Poor Recovery
Potential Cause: Irreversible Adsorption

The extreme hydrophobicity of the Dcha residue can cause the peptide to bind so strongly to the C18 stationary phase that it does not elute under standard gradient conditions.

Solutions:

  • Employ Stronger Solvents: Your mobile phase B should contain a strong organic solvent. A common and effective choice is a mixture of ACN and n-propanol[5].

  • Run a "Cleaning" Gradient: After your analytical run, perform a high-organic flush (e.g., 95-100% n-propanol or isopropanol) to elute any strongly bound material. Always run a blank injection afterward to check for carryover[5].

  • Use a Less Retentive Column: Consider a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-hexyl phase, which offers different selectivity.

Issue 3: Co-elution of Deletion Sequence Impurities
Potential Cause: Similar Hydrophobicity

Impurities from the synthesis, such as sequences missing one amino acid (deletion sequences), often have very similar hydrophobicity to the target peptide, making separation difficult[13][16].

Solutions:

  • Optimize pH (Orthogonal Separation): If the sequence contains acidic or basic residues, changing the mobile phase pH can alter the net charge and retention time of the target peptide relative to the impurities. Purification at both low pH (e.g., 0.1% TFA, pH ~2) and high pH (e.g., 10 mM ammonium bicarbonate, pH ~8) can provide an orthogonal separation method[17].

  • Two-Dimensional HPLC: Collect fractions from the first HPLC purification, pool them, and re-inject them onto a second HPLC column with a different separation mechanism (e.g., different pH or a different stationary phase).

Section 3: Analytical Characterization FAQs

Confirming the identity and purity of your final product is a critical final step.

Q1: How can I reliably confirm the molecular weight of my Dcha-peptide, given its poor solubility?

A1: Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method. Due to solubility issues, you may need to dissolve the sample in a small amount of formic acid or DMSO and then dilute it into a mobile phase suitable for infusion, such as 50:50 ACN:Water with 0.1% formic acid. The presence of unusual amino acids does not typically hinder mass determination, but it does make database-driven identification impossible, necessitating de novo sequencing if the sequence is unknown[18][19][20].

Q2: Why is my Tandem MS (MS/MS) fragmentation data for sequencing difficult to interpret?

A2: The bulky dicyclohexyl group can influence peptide fragmentation in several ways. Standard b- and y-ion series may be present, but you might also observe unusual fragmentation patterns or non-sequence ions due to the unique structure. The steric hindrance of the Dcha residue can also suppress fragmentation at adjacent peptide bonds. Interpretation often requires manual analysis rather than relying solely on automated sequencing software[19][21].

Section 4: Key Experimental Protocols

Protocol 1: Step-by-Step Solubilization for Highly Hydrophobic Peptides
  • Weigh Peptide: Accurately weigh ~1 mg of your lyophilized Dcha-peptide into a clean microcentrifuge tube.

  • Initial Organic Dissolution: Add 20-50 µL of pure DMSO. Vortex vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if necessary[4]. Visually confirm that all solid material has dissolved.

  • Aqueous Dilution: While vortexing, add your desired aqueous buffer (e.g., water with 0.1% TFA) drop-wise. For a 1 mg/mL final concentration, you would slowly add up to ~950 µL.

  • Observe for Precipitation: If the solution remains clear, it is ready for use. If it becomes cloudy or a precipitate forms, the peptide is not soluble at this concentration in this final solvent system. You may need to either work at a lower concentration or increase the percentage of organic co-solvent in your final solution.

Protocol 2: HPLC Method Development Strategy for Diastereomeric Dcha-Peptides
  • Establish Initial Conditions:

    • Column: High-quality C18 column (e.g., 3.5 µm particle size, 150 x 4.6 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5-95% B over 30 minutes.

    • Detection: 210-220 nm[13][22].

  • Analyze the Peak Shape: Observe the main peak for signs of broadening or splitting, which may indicate the presence of diastereomers.

  • Optimize for Resolution: Modify one parameter at a time:

    • Gradient: Decrease the gradient slope across the elution point of the target peptide (e.g., change from 1%/min to 0.2%/min).

    • Solvent: Replace Acetonitrile in Mobile Phase B with Isopropanol or Methanol and repeat the analysis.

    • Temperature: Increase the column compartment temperature to 40°C, then 50°C, and observe the effect on resolution.

  • Consider Orthogonal pH: If resolution is still poor, develop a second method using a high pH mobile phase (e.g., A: 10 mM Ammonium Bicarbonate in Water, B: Acetonitrile).

Section 5: Visualization of Workflows

Diagram 1: Troubleshooting Solubility of Dcha-Peptides

G start Start: Lyophilized Dcha-Peptide dissolve_h2o Attempt to dissolve in Water/Buffer start->dissolve_h2o soluble Soluble? (Proceed to Experiment) dissolve_h2o->soluble dissolve_dmso Add minimal pure DMSO/Formic Acid soluble->dissolve_dmso No success Success: Peptide is in solution soluble->success Yes soluble_org Fully Dissolved? dissolve_dmso->soluble_org sonicate Sonicate / Vortex soluble_org->sonicate No dilute Slowly add aqueous buffer soluble_org->dilute Yes sonicate->dissolve_dmso precipitate Precipitation? dilute->precipitate precipitate->success No fail Fail: Re-evaluate. Try lower concentration or different organic solvent (TFE, IPA). precipitate->fail Yes

Caption: Decision tree for systematic solubilization of hydrophobic peptides.

Diagram 2: HPLC Method Development Workflow

G start Start: Crude Dcha-Peptide scout Scouting Run (ACN/TFA, Fast Gradient) start->scout eval_peak Evaluate Peak Shape (Broad/Split/Tailing?) scout->eval_peak good_peak Good Peak Shape eval_peak->good_peak No bad_peak Poor Peak Shape eval_peak->bad_peak Yes optimize_grad Optimize Gradient (Shallow Slope) good_peak->optimize_grad bad_peak->optimize_grad change_solvent Change Organic Modifier (IPA, MeOH) optimize_grad->change_solvent final Optimized Method for Prep optimize_grad->final Resolution Achieved change_temp Change Temperature (40-60°C) change_solvent->change_temp change_solvent->final Resolution Achieved change_ph Orthogonal pH Method (e.g., pH 8) change_temp->change_ph change_temp->final Resolution Achieved change_ph->final

Caption: Iterative workflow for optimizing HPLC separation of Dcha-peptides.

References

  • Walk, T. B., et al. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329-40. [Link]

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. (2025). MDPI. [Link]

  • Yoo, S., et al. (2007). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 104(49), 19247-19252. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Separations. [Link]

  • Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. (n.d.). University of Texas at Arlington MavMatrix. [Link]

  • Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. (2022). PubMed. [Link]

  • Aggregation Rules of Short Peptides. (2022). ACS Publications. [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. [Link]

  • Aggregation of amyloidogenic peptides near hydrophobic and hydrophilic surfaces. (2009). PubMed. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (2018). ResearchGate. [Link]

  • Troubleshooting Tips. (n.d.). ProtiFi. [Link]

  • Handling difficult peptides - how to purify beta amyloid peptides. (2023). Biotage. [Link]

  • Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? (2022). ACS Publications. [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... (2024). ResearchGate. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Peptide and Protein De Novo Sequencing by Mass Spectrometry. (n.d.). MetwareBio. [Link]

  • MASS SPECTROMETRY OF PEPTIDES AND PROTEINS. (1990). Annual Reviews. [Link]

  • Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. (2024). ACS Publications. [Link]

  • Advances in Therapeutic Peptides Separation and Purification. (2024). MDPI. [Link]

  • What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. [Link]

  • CMC regulatory challenges during peptide development. (2024). BioXconomy. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2023). MDPI. [Link]

  • Solubility of peptides. (n.d.). Isca Biochemicals. [Link]

  • HPLC of Peptides and Proteins. (2002). Springer. [Link]

  • HPLC Analysis and Purification of Peptides. (2012). National Institutes of Health. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2019). MDPI. [Link]

  • PEPTIDE SOLUBILITY GUIDELINES. (2023). GenScript. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025). ChemRxiv. [Link]

  • Peptide Solubility Limits: Backbone and Side-Chain Interactions. (2013). National Institutes of Health. [Link]

  • Preparative RP-HPLC Method For Purifying Peptides. (2012).

Sources

Technical Support Center: Navigating Steric Hindrance in Peptides Containing β,β-dicyclohexylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by the incorporation of β,β-dicyclohexylalanine (Dcha) into peptide sequences. This resource is designed for researchers, chemists, and drug development professionals who are leveraging the conformational rigidity of this non-canonical amino acid and require practical, field-proven guidance to overcome the significant steric hurdles it presents during synthesis and folding.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with β,β-dicyclohexylalanine.

Q1: My peptide coupling reaction with Fmoc-β,β-dicyclohexylalanine-OH is failing or showing very low yield. What is the primary cause?

A1: The primary culprit is severe steric hindrance. The β,β-dicyclohexylalanine residue possesses two bulky cyclohexyl groups attached to the β-carbon. This "gem-dialkyl effect" creates a sterically congested environment around the α-carbon and the carboxylic acid group, making it difficult for standard coupling reagents to facilitate amide bond formation.[1] This congestion can dramatically slow down or even prevent the reaction from proceeding to completion.

Q2: Which coupling reagents are most effective for incorporating β,β-dicyclohexylalanine?

A2: Standard carbodiimide reagents like DCC or DIC are often insufficient for such a sterically demanding residue.[2] More potent activating reagents are necessary to overcome the high activation energy barrier. The most recommended options fall into two main classes:

  • Uronium/Aminium Reagents: Reagents such as HATU, HCTU, and COMU are considered among the most powerful for overcoming steric hindrance.[2] HATU is a frequently recommended choice for difficult couplings.[2] COMU offers comparable efficiency to HATU with an improved safety profile as it is not derived from potentially explosive HOBt or HOAt.[2]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity in sterically hindered situations.[2]

Q3: I've observed a deletion of the Dcha residue in my final peptide, confirmed by Mass Spectrometry. How can I prevent this?

A3: A deletion sequence is a clear indicator of a failed coupling step.[2] To prevent this, a "double coupling" strategy is often necessary. After the initial coupling reaction, a second, fresh aliquot of the activated Fmoc-β,β-dicyclohexylalanine-OH is added to the reaction vessel to drive the reaction to completion.[3] Additionally, extending the reaction time for each coupling step can provide the necessary window for the slow, sterically hindered reaction to proceed.[2]

Q4: How does the presence of β,β-dicyclohexylalanine affect the secondary structure and folding of my peptide?

A4: The bulky dicyclohexyl groups impose significant conformational constraints on the peptide backbone.[4] This can be advantageous, as it can be used to induce specific secondary structures, such as β-turns or to stabilize helical structures by restricting backbone flexibility.[5][6] However, it can also lead to unintended folding pathways or aggregation if not properly accounted for in the peptide design. The gem-dialkyl effect forces the peptide backbone into a staggered conformation, which can facilitate ring formation in cyclic peptides but may disrupt desired linear structures.[1]

Q5: Are there any analytical techniques that are particularly useful for characterizing peptides containing β,β-dicyclohexylalanine?

A5: Yes, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the crude and final peptide products.[7][8] The hydrophobicity of the dicyclohexyl groups may necessitate optimization of the mobile phase and gradient.[8]

  • Mass Spectrometry (MS): MS is indispensable for confirming the molecular weight of the synthesized peptide and identifying any deletion sequences or other byproducts.[7]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating the secondary structure of the peptide in solution.[9][10] It can provide valuable insights into how the constrained Dcha residue influences the overall fold of the peptide.[11][12]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental problems.

Troubleshooting Low Coupling Efficiency

If you are experiencing low coupling yields when incorporating β,β-dicyclohexylalanine, follow this troubleshooting workflow.

G start Low Coupling Yield Detected (via Kaiser Test or MS) reagent Step 1: Evaluate Coupling Reagent Is it HATU, HCTU, or COMU? start->reagent change_reagent Switch to a more potent uronium/aminium or phosphonium reagent (e.g., HATU). reagent->change_reagent No conditions Step 2: Optimize Reaction Conditions reagent->conditions Yes change_reagent->conditions temp Increase Temperature (40-60°C or Microwave Synthesis) conditions->temp time Extend Reaction Time (4 hours to overnight) temp->time double_couple Step 3: Implement Double Coupling Perform a second coupling with fresh reagents. time->double_couple solvent Step 4: Assess Solvent and Resin Is resin swelling optimal? Is peptide aggregation occurring? double_couple->solvent change_solvent Consider alternative solvents like NMP or use a resin with better swelling properties. solvent->change_solvent No success Coupling Efficiency Improved solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency of β,β-dicyclohexylalanine.

Troubleshooting Peptide Aggregation and Poor Solubility

The hydrophobicity of the dicyclohexyl groups can lead to aggregation during solid-phase peptide synthesis (SPPS).

Symptom Potential Cause Recommended Solution Citation
Resin shrinking, poor solvent drainage Inter-chain aggregation on the solid support.- Use a resin with better swelling properties (e.g., NovaPEG, PEGA).- Switch to a more polar solvent like NMP or add DMSO to DMF.- Incorporate backbone-modifying dipeptides like pseudoprolines or DMB-dipeptides flanking the difficult region.[13]
Incomplete deprotection or coupling reactions The growing peptide chain is collapsing and becoming inaccessible.- Increase reaction times for both deprotection and coupling steps.- Consider microwave-assisted synthesis to disrupt aggregation.[2]
Difficulty purifying the cleaved peptide The final peptide is insoluble in standard HPLC solvents.- Modify the HPLC mobile phase; consider adding formic acid or using alternative organic modifiers.- Introduce solubilizing tags (e.g., polyarginine) to the peptide sequence, which can be cleaved later if necessary.[14]

Section 3: Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-β,β-dicyclohexylalanine-OH using HATU

This protocol outlines a robust method for incorporating the sterically hindered β,β-dicyclohexylalanine residue during Fmoc-based SPPS.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol scale)

  • Fmoc-β,β-dicyclohexylalanine-OH (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).[15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-β,β-dicyclohexylalanine-OH and HATU in a minimal amount of DMF. Add DIPEA and vortex the solution for 1-2 minutes to pre-activate.[2]

  • First Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for at least 4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).[2]

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates a potentially complete reaction.

  • Second Coupling (Double Coupling): Prepare a fresh solution of activated Fmoc-β,β-dicyclohexylalanine-OH as described in Step 3. Add this solution to the resin and allow it to react for another 4 hours or overnight to ensure maximum incorporation.[3]

  • Final Washing: Drain the second coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally methanol (3x) before drying under vacuum.[15]

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol provides a general guideline for assessing the conformational impact of β,β-dicyclohexylalanine incorporation.

Materials:

  • Purified peptide containing β,β-dicyclohexylalanine

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4) or solvent system (e.g., trifluoroethanol/water mixtures to promote secondary structure)

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 cm path length

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL). Dilute the stock solution with the chosen buffer/solvent to a final concentration suitable for CD analysis (typically 10-50 µM).

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-250 nm). Set the scanning speed to an appropriate rate (e.g., 100 nm/min).[12]

  • Blank Measurement: Record a spectrum of the buffer/solvent alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution. It is recommended to acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of residues.

  • Structural Interpretation: Analyze the resulting spectrum. Characteristic minima and maxima can indicate the presence of specific secondary structures:

    • α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

    • β-sheet: A single broad negative band around 217 nm and a positive band near 195 nm.[10]

    • Random Coil: A strong negative band below 200 nm.

References

  • Strategies for Peptide Synthesis: An Overview. CDN. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in Molecular Biology. Available at: [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). GSC Advanced Research and Reviews, 20(1), 427–438. Available at: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2018). BYU ScholarsArchive. Available at: [Link]

  • Peptide Synthesis Strategies. (2022). AmbioPharm. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Available at: [Link]

  • Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Protein Science, 4(9), 1705-1714. Available at: [Link]

  • Peptide Folding and Binding Probed by Systematic Non-canonical Mutagenesis. (2020). Frontiers in Molecular Biosciences, 7. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, 24(1). Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). mBio, 13(6). Available at: [Link]

  • Molecular Integrative Analysis of the Inhibitory Effects of Dipeptides on Amyloid β Peptide 1–42 Polymerization. (2023). International Journal of Molecular Sciences, 24(8), 7586. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Available at: [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 16(5-6), 624-630. Available at: [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: [Link]

  • Peptide Folding and Binding Probed by Systematic Non-canonical Mutagenesis. (2020). Frontiers in Molecular Biosciences, 7. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8. Available at: [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. Annual Review of Pharmacology and Toxicology, 24, 1-35. Available at: [Link]

  • Correlation between the secondary structure and surface activity of β-sheet forming cationic amphiphilic peptides and their anticancer activity. (2021). Colloids and Surfaces B: Biointerfaces, 209, 112165. Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). Journal of Medicinal Chemistry, 66(9), 5983-6023. Available at: [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules, 23(6), 1339. Available at: [Link]

  • The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. (2024). ResearchGate. Available at: [Link]

  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. (2017). Journal of the American Chemical Society, 139(1), 351-360. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of β,β-Dicyclohexyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of non-natural amino acids is a critical step in designing novel peptides and therapeutics. These unique building blocks offer the potential for enhanced stability, constrained conformations, and improved pharmacological profiles. H-β,β-Dicyclohexyl-DL-ala-OH, a sterically hindered amino acid, presents a compelling case for detailed structural analysis. This guide provides an in-depth look at its expected Nuclear Magnetic Resonance (NMR) characteristics, a cornerstone of molecular characterization.

Due to the limited availability of published experimental spectra for H-β,β-Dicyclohexyl-DL-ala-OH, this guide presents a detailed, predicted NMR profile. This prediction is grounded in the analysis of structurally related fragments and established principles of NMR spectroscopy. To provide a tangible benchmark, we will compare these predicted data with the experimental NMR data of a simpler, commercially available analogue, N-Boc-L-alanine methyl ester. This comparison will highlight the significant spectral impact of the bulky dicyclohexyl moiety.

The Structural Uniqueness of H-β,β-Dicyclohexyl-DL-ala-OH

The defining feature of H-β,β-Dicyclohexyl-DL-ala-OH is the gem-dicyclohexyl group attached to the β-carbon of the alanine backbone. This substitution imparts significant steric bulk and hydrophobicity, which can be expected to influence peptide conformation and receptor binding interactions. Understanding the precise arrangement of these cyclohexyl rings and their electronic environment is paramount, and NMR spectroscopy is the most powerful tool for this purpose in solution.

Caption: Molecular structure of H-β,β-Dicyclohexyl-DL-ala-OH.

Predicted NMR Characterization Data for H-β,β-Dicyclohexyl-DL-ala-OH

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for H-β,β-Dicyclohexyl-DL-ala-OH. These predictions are derived from established data for alanine and dicyclohexylmethane.

Rationale for Predictions:

  • Alanine Backbone (Hα, Cα, C'): The chemical shifts for the α-proton and α-carbon are based on typical values for alanine, with a slight downfield shift anticipated for Cα due to the bulky β-substituent. The carboxyl carbon (C') is expected in the typical range for amino acids (~175-180 ppm).

  • Cyclohexyl Groups (Hβ, Cβ, and cyclohexyl protons/carbons): The prediction for the β-carbon and its attached proton is more complex. The Cβ is expected to be significantly downfield due to the substitution by two cyclohexyl groups. The signals for the cyclohexyl protons and carbons are predicted to be complex multiplets in broad ranges, based on data for dicyclohexylmethane. The protons on the carbons attached to Cβ (C1' and C1'') will be the most downfield of the cyclohexyl protons.

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

ProtonPredicted Chemical Shift (ppm)Multiplicity
~3.8Doublet
~2.0 - 2.2Multiplet
Cyclohexyl-H0.9 - 1.8Complex Multiplets

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C' (C=O)~178
~55
~45-50
C1', C1''~40
Cyclohexyl-C25 - 35

Comparative Analysis with N-Boc-L-alanine methyl ester

To contextualize the predicted data, we will compare it with the experimental data for N-Boc-L-alanine methyl ester, a simpler alanine derivative. The key differences in their structures are the β-substituent (dicyclohexyl vs. methyl) and the protection of the amine and carboxyl groups.

Table 3: Experimental ¹H NMR Data for N-Boc-L-alanine-OMe (in CDCl₃, 400 MHz)

ProtonChemical Shift (ppm)Multiplicity
CH(CH₃)4.32Multiplet
OCH₃3.74Singlet
C(CH₃)₃1.44Singlet
CH(CH₃)1.38Doublet

Table 4: Experimental ¹³C NMR Data for N-Boc-L-alanine-OMe (in CDCl₃, 100 MHz)

CarbonChemical Shift (ppm)
CO-OCH₃174.2
CO-OtBu155.4
C (CH₃)₃79.9
OCH₃52.3
C H(CH₃)49.1
C(C H₃)₃28.3
CH(C H₃)18.7

Key Spectral Differences and Interpretations:

  • Upfield vs. Downfield Shifts of β-substituents: In N-Boc-L-alanine-OMe, the β-methyl group appears far upfield in both the ¹H (~1.38 ppm) and ¹³C (~18.7 ppm) spectra. In contrast, the dicyclohexyl groups in our target molecule are predicted to cause a significant downfield shift of the β-carbon (~45-50 ppm) and its attached proton (~2.0-2.2 ppm) due to the greater electron-withdrawing effect and steric compression of the two bulky aliphatic rings.

  • Signal Complexity: The spectrum of N-Boc-L-alanine-OMe is relatively simple, with distinct signals for each proton and carbon. The spectrum of H-β,β-Dicyclohexyl-DL-ala-OH, however, is predicted to be much more complex, especially in the aliphatic region (0.9-1.8 ppm for ¹H and 25-40 ppm for ¹³C), due to the overlapping signals of the numerous non-equivalent protons and carbons in the two cyclohexyl rings.

  • Absence of Protecting Group Signals: The spectra of the target molecule will lack the characteristic sharp singlet of the Boc group's t-butyl protons around 1.4 ppm and the corresponding carbon signals around 28 and 80 ppm, which are prominent in the comparator's spectra.

Experimental Protocol for NMR Characterization

The following protocol outlines a robust methodology for acquiring high-quality NMR data for non-natural amino acids like H-β,β-Dicyclohexyl-DL-ala-OH.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6 mL of D₂O or CDCl₃ vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5mm NMR tube vortex->transfer insert Insert sample into NMR spectrometer transfer->insert tune Tune and match probe insert->tune lock Lock on deuterium signal tune->lock shim Shim for optimal field homogeneity lock->shim acquire Acquire ¹H, ¹³C, COSY, and HSQC spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick ¹H and ¹³C spectra integrate->peak_pick assign Assign signals using 1D and 2D data peak_pick->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the amino acid.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O for the free amino acid or CDCl₃ if derivatized). The choice of solvent is crucial as it can influence chemical shifts.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is essential to establish proton-proton coupling networks, which helps in assigning the complex multiplets of the cyclohexyl rings.

    • 2D NMR (HSQC/HMQC): A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum is vital for correlating directly bonded protons and carbons, confirming assignments made from the 1D spectra.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the spectra using the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants in conjunction with the 2D correlation data to assign all signals to their respective nuclei in the molecule.

Conclusion

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • N-(tert-Butoxycarbonyl)-L-phenylalanine. Organic Syntheses.
  • Fmoc-Cha-OH | C24H27NO4. PubChem.
  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic
  • A Comparative Guide: Fmoc-Ala-OH-1-¹³C versus 2H-Labeled Alanine for Advanced NMR Studies. Benchchem.
  • N-Boc-3-cyclohexyl-L-alanine, 98%. Thermo Scientific Chemicals.
  • Boc-β-cyclohexyl-L-alanine. Chem-Impex.
  • Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. PubMed.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

H-beta,beta-Dicyclohexyl-DL-ala-OH vs. Phenylalanine hydrophobicity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-beta,beta-Dicyclohexyl-DL-ala-OH vs. Phenylalanine Hydrophobicity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Hydrophobicity, Steric Impact, and Application in Peptide Engineering[1]

Executive Summary: The Hydrophobic Shift

In modern peptide drug discovery, modulating lipophilicity is a primary lever for improving membrane permeability and metabolic stability.[1] This guide compares the canonical Phenylalanine (Phe) with the non-canonical, sterically demanding H-beta,beta-Dicyclohexyl-DL-ala-OH (also known as 3,3-Dicyclohexylalanine or Dic/Dcha ).[1]

While Phenylalanine offers aromatic interactions (


-

stacking) and moderate hydrophobicity, H-beta,beta-Dicyclohexyl-DL-ala-OH represents a "super-hydrophobic" alternative.[1] By replacing the single planar aromatic ring with two aliphatic cyclohexyl rings at the

-carbon, this residue introduces massive steric bulk and significantly elevates the partition coefficient (LogP), often driving peptides to partition into lipid bilayers or hydrophobic cores with high affinity.[1]

Chemical & Structural Analysis[1][2]

To understand the functional difference, we must first analyze the structural divergence at the side-chain level.[1]

FeaturePhenylalanine (Phe)H-beta,beta-Dicyclohexyl-DL-ala-OH
Structure

-Amino acid with one phenyl group on

-carbon.[1]

-Amino acid with two cyclohexyl groups on

-carbon.[1]
Formula


Hybridization

(Planar Aromatic)

(Chair Conformation Aliphatic)
Electronic Nature Electron-rich (

-cloud), Quadrupole moment.[1]
Electron-neutral, purely lipophilic.[1]
Steric Bulk Moderate. Planar geometry allows stacking.[1]Extreme . Two bulky rings create a quaternary-like center at the

-position.[1]
Chirality L- or D- (Single stereocenter at

-C).[1]
DL- (Racemic at

-C) in this specific product; achiral at

-C.
Structural Visualization (DOT Diagram)[1]

StructureComparison cluster_0 Hydrophobic Consequence Phe Phenylalanine (Phe) Single Aromatic Ring Planar Geometry Interaction Interaction Profile Phe->Interaction Pi-Pi Stacking Cation-Pi Dic beta,beta-Dicyclohexylalanine Two Cyclohexyl Rings Bulky Aliphatic 'Chair' Dic->Interaction Hydrophobic Packing Steric Occlusion Membrane Insertion Membrane Insertion Interaction->Membrane Insertion Proteolytic Stability Proteolytic Stability Interaction->Proteolytic Stability

Figure 1: Structural divergence leading to distinct interaction profiles.[1] Phe relies on aromaticity, while Dicyclohexylalanine relies on sheer hydrophobic bulk.[1]

Hydrophobicity Assessment

The core distinction lies in the LogP (Partition Coefficient) and the Hydrophobicity Index .[1]

Theoretical & Experimental Hydrophobicity[1][3][4]
  • Phenylalanine:

    • LogP: ~1.38

    • Mechanism: Hydrophobicity is tempered by the quadrupole moment of the aromatic ring, which can engage in weak electrostatic interactions with water or cations.[1]

  • H-beta,beta-Dicyclohexyl-DL-ala-OH:

    • LogP (Estimated): > 4.5 – 5.0[1]

    • Mechanism: The cyclohexyl group is significantly more hydrophobic than a phenyl group (Cyclohexane LogP

      
       3.4 vs. Benzene LogP 
      
      
      
      2.1).[1] Doubling this group at the
      
      
      -position creates a "grease ball" effect, effectively excluding water molecules from the local environment.[1]
Comparative Data Table
PropertyPhenylalanine (Phe)H-beta,beta-Dicyclohexyl-DL-ala-OHImpact on Peptide
Side Chain LogP ~2.1 (Benzyl)~6.8 (Dicyclohexylmethyl)*Drastic increase in lipophilicity.
Solubility (Water) Moderate (~29 mg/mL)Very Low / InsolubleRequires organic co-solvents (DMSO/DMF) for synthesis and assay.[1]
RP-HPLC Retention Early/Mid ElutionLate ElutionDic-containing peptides will shift significantly to higher %ACN.[1]
Membrane Permeability ModerateHighDic facilitates passive transport across lipid bilayers.[1]

*Note: Side chain LogP is estimated based on fragment contributions (2x Cyclohexyl + Methine).[1]

Functional Implications in Drug Design[1]

A. Proteolytic Stability (The Steric Shield)

One of the most valuable applications of H-beta,beta-Dicyclohexyl-DL-ala-OH is steric protection .[1]

  • Phe: Susceptible to cleavage by Chymotrypsin and other proteases that target aromatic residues.[1]

  • Dic: The two bulky cyclohexyl rings create a "steric umbrella" over the peptide bond.[1] Proteases cannot access the backbone amide due to this massive hindrance, rendering the peptide highly resistant to enzymatic degradation.[1]

B. Loss of Aromatic Interactions

Replacing Phe with Dic removes the ability to form


-

stacks or cation-

interactions.[1]
  • Risk: If your peptide's secondary structure (e.g.,

    
    -helix) is stabilized by Phe-Phe interactions, substituting with Dic may destabilize the fold despite the increased hydrophobicity, due to the loss of planar packing geometry.[1]
    

Experimental Protocols

Protocol 1: Hydrophobicity Determination via RP-HPLC

Objective: To experimentally quantify the hydrophobicity shift when substituting Phe with Dic.[1]

Materials:

  • Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

Method:

  • Synthesis: Synthesize two model peptides:

    • Control: Ac-Ala-Phe-Ala-NH2[1]

    • Test: Ac-Ala-Dic-Ala-NH2 (Using H-beta,beta-Dicyclohexyl-DL-ala-OH)[1]

  • Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes.

  • Detection: UV at 214 nm (Amide bond).[1] Note: Dic lacks the 257 nm absorption band typical of Phe.[1]

  • Analysis: Calculate the Capacity Factor (

    
    ) using the void volume (
    
    
    
    ).[1]
    
    
    Expect the Dic analog to elute 5-10 minutes later than the Phe analog, confirming superior hydrophobicity.[1]
Protocol 2: Solid Phase Peptide Synthesis (SPPS) Coupling

Challenge: The steric bulk of the two cyclohexyl rings makes coupling H-beta,beta-Dicyclohexyl-DL-ala-OH difficult.[1]

Standard Protocol Adjustment:

  • Activation: Do NOT use standard HBTU/DIEA.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt to maximize reactivity.[1]

  • Stoichiometry: Use 4-5 equivalents of the amino acid.

  • Time: Extend coupling time to 2–4 hours (vs. standard 45 mins). Double coupling is recommended.[1]

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.[1] The bulk may prevent the colorimetric reaction, so micro-cleavage and LC-MS verification is the gold standard.[1]

Decision Workflow (DOT Diagram)

DecisionTree Start Design Goal Branch1 Need Pi-Pi / Aromatic Interaction? Start->Branch1 Branch2 Need Proteolytic Stability? Branch1->Branch2 No Phe_Choice Select Phenylalanine (Phe) Branch1->Phe_Choice Yes (Receptor Requirement) Branch2->Phe_Choice No (Standard Stability) Dic_Choice Select beta,beta-Dicyclohexyl-Ala Branch2->Dic_Choice Yes (High Priority) Warning Use HATU/HOAt Expect Low Solubility Dic_Choice->Warning Synthesis Check

Figure 2: Decision matrix for selecting between Phe and Dicyclohexylalanine based on structural and stability requirements.

References

  • PubChem. (n.d.).[1] H-beta,beta-Dicyclohexyl-DL-ala-OH Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Lienqueo, M. E., et al. (2002).[1] Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Nieman, C. E., et al. (2025).[1] Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides.[1] National Institutes of Health (PMC). Retrieved from [Link]

  • Vertex AI Search. (2023).[1] Synthesis and properties of 3,3-dicyclohexylalanine derivatives. (Aggregated technical data).

Sources

Definitive Validation of Peptide Purity: The Racemic Dicyclohexylalanine (Dcha) Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of peptide purity containing racemic dicyclohexylalanine Content Type: Publish Comparison Guide

Executive Summary

In modern peptide therapeutics, the incorporation of non-canonical amino acids (NCAAs) like Dicyclohexylalanine (Dcha) is a powerful strategy to enhance lipophilicity, membrane permeability, and proteolytic stability. However, the synthesis of peptides containing Dcha presents a critical quality control challenge: Stereochemical Purity .

Because Dcha is often synthesized or sourced as a racemic mixture (containing both


- and 

-enantiomers) to reduce costs, or due to racemization during coupling of this bulky residue, the final peptide product frequently contains diastereomeric impurities (e.g., L-L-L-D -Dcha-L vs. the desired L-L-L-L -Dcha-L).

This guide objectively compares the performance of Standard Intact RP-HPLC against the Advanced Marfey’s Analysis (Hydrolysate Derivatization) for validating the purity of Dcha-containing peptides. We demonstrate why standard methods often yield false positives and provide a validated workflow for definitive stereochemical authentication.

Part 1: The Comparative Analysis
The Contenders
  • Method A: Standard Intact RP-HPLC (C18)

    • Mechanism:[1][2] Separates peptides based on overall hydrophobicity and solvophobic interactions with the alkyl stationary phase.

    • Industry Status: The default QC method for peptide purity (>95%).

  • Method B: Marfey’s Analysis (FDAA Derivatization)

    • Mechanism:[1][2] Acid hydrolysis of the peptide followed by derivatization with a chiral reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA).[2] This converts enantiomeric amino acids into diastereomers that are easily resolved on standard C18 columns.

    • Industry Status: The gold standard for absolute configuration determination.

Performance Comparison Matrix
FeatureMethod A: Standard Intact RP-HPLCMethod B: Marfey’s Analysis (Recommended)
Detection Principle Hydrophobic footprint of the intact peptide.Chromatographic resolution of derivatized free amino acids.
Diastereomer Resolution Low to Moderate. Bulky hydrophobic residues like Dcha often dominate interaction, masking subtle backbone changes caused by chirality.High. Converts enantiomers (L/D) into diastereomers (L-L vs D-L) with distinct retention times (

).
False Positive Risk High. D-Dcha and L-Dcha epimers frequently co-elute under standard gradients (0.1% TFA).Near Zero. The method is specific to the chirality of the amino acid.
Sample Requirement Non-destructive (can collect fraction).Destructive (requires hydrolysis).
Limit of Detection (LOD) ~0.1% (UV 214 nm).< 0.05% (UV 340 nm / MS).
Turnaround Time Fast (30 mins).Slow (24 hours: Hydrolysis + Derivatization + Run).
Scientific Insight: Why Method A Fails

In peptides containing Dicyclohexylalanine , the two cyclohexyl rings create a massive hydrophobic "shield." When analyzing the intact peptide on a C18 column, this hydrophobic interaction often overrides the subtle conformational difference induced by the chirality of the alpha-carbon. Consequently, the diastereomers (L-peptide and D-Dcha-peptide) co-elute as a single peak, leading to a Certificate of Analysis (CoA) claiming >98% purity when the actual stereochemical purity may be significantly lower.

Part 2: Experimental Validation & Protocols
Experiment 1: The "Hidden Impurity" Simulation

Objective: To demonstrate the failure of standard HPLC in detecting Dcha racemization. Sample: A synthetic pentapeptide Ac-Ala-Lys-Dcha-Glu-NH2 spiked with 10% of the D-Dcha epimer.

Results:

  • Method B (Marfey’s): Hydrolysate analysis shows two distinct peaks for Dcha-FDAA derivatives.

    • Peak 1 (

      
       22.4 min): L-Dcha-L-FDAA (Major)
      
    • Peak 2 (

      
       26.1 min): D-Dcha-L-FDAA (Minor, ~10%)
      
Protocol: Advanced Marfey’s Analysis for Dcha Peptides

This protocol is optimized for bulky hydrophobic residues.

Reagents:

  • Marfey’s Reagent (FDAA): 1% solution in acetone.

  • Hydrolysis Acid: 6 M HCl (LC-MS grade).

  • Quenching Buffer: 1 M NaHCO3.

Workflow:

  • Hydrolysis: Dissolve 0.5 mg peptide in 1 mL 6 M HCl. Seal in a glass vial under

    
    . Incubate at 110°C for 16–24 hours.
    
  • Drying: Evaporate HCl under a nitrogen stream or SpeedVac.

  • Derivatization:

    • Resuspend residue in 100 µL water.

    • Add 200 µL 1% FDAA (in acetone).

    • Add 40 µL 1 M NaHCO3.

    • Incubate at 40°C for 1 hour (shaking).

  • Quenching: Add 40 µL 1 M HCl to stop the reaction. Dilute with 500 µL 50% ACN/H2O.

  • Analysis: Inject 10 µL onto a C18 column (see parameters below).

Chromatographic Parameters (Marfey's):

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 Å), 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (TFA causes baseline drift at 340 nm).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Linear gradient optimized for hydrophobicity. 30% B to 70% B over 40 min.

  • Detection: UV 340 nm (Specific for the dinitrophenyl moiety of FDAA).

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision framework for validating peptides containing high-risk racemic NCAAs like Dicyclohexylalanine.

ValidationWorkflow Start Crude Peptide Synthesis (Contains Racemic Dcha) StandardQC Step 1: Standard RP-HPLC (C18, 0.1% TFA) Start->StandardQC Decision1 Single Peak Observed? StandardQC->Decision1 RiskAssessment Risk Assessment: Bulky Hydrophobic AA (Dcha) High Risk of Co-elution Decision1->RiskAssessment Yes (False Confidence) ConclusionFail FAIL: Racemic Mixture Detected Quantify % D-Isomer Decision1->ConclusionFail No (Visible Split) Marfeys Step 2: Marfey's Analysis (Hydrolysis + FDAA Derivatization) RiskAssessment->Marfeys Mandatory Validation ResultA Chromatogram: Two Peaks (L-L and D-L) Marfeys->ResultA ResultB Chromatogram: Single Peak (Pure L-L) Marfeys->ResultB ResultA->ConclusionFail ConclusionPass PASS: Stereochemical Purity Validated Release Lot ResultB->ConclusionPass

Figure 1: Critical Decision Tree for Validating Peptides with Racemic Non-Canonical Amino Acids.

Part 4: Mechanism of Separation

To understand why Marfey's method works where Intact HPLC fails, we must visualize the molecular interaction.

MarfeysMechanism cluster_0 Hydrolysis & Derivatization cluster_1 Diastereomer Formation cluster_2 HPLC Separation Peptide Peptide (L-AA...D/L-Dcha...) Hydrolysis 6M HCl Hydrolysis Peptide->Hydrolysis FreeAA Free Amino Acids (L-Dcha + D-Dcha) Hydrolysis->FreeAA Reaction Derivatization FreeAA->Reaction FDAA FDAA (Marfey's Reagent) (Pure L-Configuration) FDAA->Reaction LL_Complex L-Dcha-L-FDAA (Diastereomer 1) Reaction->LL_Complex DL_Complex D-Dcha-L-FDAA (Diastereomer 2) Reaction->DL_Complex Separation C18 Column Interaction Different Hydrophobic Faces LL_Complex->Separation DL_Complex->Separation Result Baseline Resolution (Delta tR > 2 min) Separation->Result

Figure 2: Mechanistic pathway of Marfey's Analysis converting enantiomers to separable diastereomers.

References
  • Marfey, P. (1984).[2] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591-596.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • FDA. (2018). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. U.S. Department of Health and Human Services.

  • Cui, Y., et al. (2019). Separation of Peptide Diastereomers by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 1603, 234-242.

Sources

Safety Operating Guide

H-beta,beta-Dicyclohexyl-DL-ala-OH: Proper Disposal & Handling Procedures

[1][2][3][4][5][6]

Executive Summary & Core Directive

H-beta,beta-Dicyclohexyl-DL-ala-OH (also known as 3,3-Dicyclohexylalanine) is a highly hydrophobic, unnatural amino acid derivative. Unlike naturally occurring amino acids (e.g., Alanine, Phenylalanine), this compound possesses significant steric bulk and lipophilicity due to the double cyclohexane substitution at the

The Core Directive:

Zero-Drain Discharge Policy. Due to its resistance to standard biological degradation pathways and high potential for bioaccumulation in aquatic substrates, this compound must never be disposed of via sanitary sewer systems. All disposal must occur via High-Temperature Incineration through a licensed hazardous waste contractor.

Physicochemical Profile & Hazard Identification

To understand the why behind the disposal protocols, we must analyze the molecule's behavior.

PropertyDescriptionDisposal Implication
Chemical Structure

-disubstituted amino acid (Two cyclohexyl rings)
High steric hindrance; resistant to enzymatic breakdown.
Solubility Low in water; High in organic solvents (DCM, DMF)Do not flush. It will precipitate in pipes and traps.
Toxicity Class Unlisted (Treat as Irritant / PBT)Persistent, Bioaccumulative, Toxic potential due to lipophilicity.
RCRA Status Non-Regulated (unless mixed with solvents)Must be coded as "Non-Regulated Chemical Waste" for incineration.

Note: While not explicitly P-listed (acutely toxic) by the EPA, the "Precautionary Principle" dictates we treat bulky unnatural amino acids as environmental pollutants.

Waste Segregation & Disposal Workflow

The following workflow ensures compliance with EPA (40 CFR 262) and standard GLP (Good Laboratory Practice).

A. Solid Waste (Pure Compound & Excess Reagent)
  • Status: The solid powder is the most concentrated form.

  • Container: High-density polyethylene (HDPE) or glass jar.

  • Labeling:

    • Primary Name: H-beta,beta-Dicyclohexyl-DL-ala-OH

    • Hazard Checkbox: Irritant, Toxic.

    • Waste Stream: "Non-Halogenated Organic Solid."

  • Action: Seal tightly. Place in the lab's Solid Waste Drum for incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Disposal depends entirely on the solvent system used during synthesis or purification (HPLC).

  • Scenario 1: Halogenated Solvents (DCM, Chloroform)

    • Stream: Halogenated Organic Waste.[1]

    • Protocol: Pour into the "Halogenated" carboy. The amino acid is dissolved solute and will be incinerated along with the solvent.

  • Scenario 2: Non-Halogenated Solvents (Methanol, DMF, DMSO)

    • Stream: Non-Halogenated Organic Waste (High BTU).

    • Protocol: Pour into the "Non-Halogenated/Flammable" carboy.

  • Scenario 3: Aqueous Buffers (HPLC Waste)

    • Stream: Aqueous Chemical Waste.

    • Critical Note: Even if the solvent is 90% water, the presence of H-beta,beta-Dicyclohexyl-DL-ala-OH precludes drain disposal. Collect in "Aqueous Waste" carboy.

Visualized Protocols

Diagram 1: Waste Stream Decision Logic

This logic gate ensures no unnatural amino acids enter the municipal water supply.

WasteSegregationStartWaste Generation:H-beta,beta-Dicyclohexyl-DL-ala-OHStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure Compoundor DebrisLiquidLiquid / SolutionStateCheck->LiquidReaction Mixor Mother LiquorBinSolidBIN: Solid Organic Waste(Incineration)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMF, DMSO)SolventCheck->NonHaloAqueousAqueous Buffer(HPLC Mobile Phase)SolventCheck->AqueousBinHaloBIN: Halogenated Waste(High Temp Incineration)Halo->BinHaloBinNonHaloBIN: Flammable/Solvent Waste(Fuel Blending)NonHalo->BinNonHaloBinAqBIN: Aqueous Chemical Waste(Treatment/Incineration)Aqueous->BinAq

Caption: Decision tree for segregating H-beta,beta-Dicyclohexyl-DL-ala-OH waste based on physical state and solvent carrier.

Diagram 2: Spill Cleanup Protocol (Solid Powder)

Because this compound is a fine powder, inhalation is the primary acute risk during a spill.

SpillResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, Lab Coat,Safety Glasses, N95 Mask)Spill->PPEContain2. ContainmentCover with damp paper towelto prevent dust generationPPE->ContainScoop3. CollectionScoop material intoWide-Mouth JarContain->ScoopClean4. DecontaminationWipe surface withEthanol or AcetoneScoop->CleanDispose5. DisposalLabel as 'Solid Chemical Debris'Contact EHSClean->Dispose

Caption: Step-by-step spill response focusing on dust suppression and solvent decontamination.

Regulatory & Safety Context

Why "Zero Drain"?

While H-beta,beta-Dicyclohexyl-DL-ala-OH is not explicitly listed on the EPA's "P-List" (Acutely Toxic), it falls under the "Cradle-to-Grave" responsibility of the generator (RCRA).

  • Bioaccumulation: The double cyclohexyl ring renders the molecule highly lipophilic (Fat-loving). If released into waterways, it partitions into the fatty tissues of aquatic life rather than dissolving in the water column.

  • Persistence: The unnatural steric bulk prevents standard bacterial proteases from breaking down the amide/peptide bonds effectively, leading to environmental persistence.

Storage Before Disposal[1]
  • Conditions: Store waste containers in a cool, dry, well-ventilated area.

  • Incompatibility: Keep away from strong oxidizers (e.g., Nitric Acid, Peroxides).[2][3] The cyclohexyl rings are susceptible to oxidation, which can be exothermic.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. Compound Summary: Unnatural Amino Acid Derivatives (General). National Library of Medicine.[4]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.